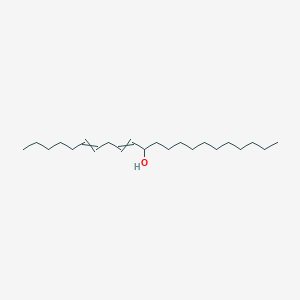

Docosa-6,9-dien-11-ol

Description

Contextualization within Natural Products Chemistry and Lipid Metabolism

In the realm of natural products chemistry, long-chain unsaturated alcohols are significant due to their diverse roles in chemical communication among organisms. frontiersin.org (6Z,9Z)-docosa-6,9-dien-11-ol is a prime example, having been identified as a component of an insect sex pheromone blend. hebmu.edu.cn Pheromones are chemical signals that trigger innate behavioral responses in members of the same species, and their biosynthesis is a specialized area of lipid metabolism.

The biosynthesis of such complex molecules in insects is a testament to the intricate enzymatic machinery evolved for chemical signaling. researchgate.net While the specific metabolic pathway for (6Z,9Z)-docosa-6,9-dien-11-ol has not been explicitly detailed, it is understood to derive from common fatty acid precursors, such as linoleic acid or linolenic acid, obtained from the insect's diet. nih.gov These precursors undergo a series of desaturation and chain-elongation steps, followed by reduction to form the final alcohol product. This process is a fascinating example of how dietary components are transformed into potent semiochemicals. The coordination of these metabolic processes occurs primarily in the insect's fat body, which is analogous to the liver and adipose tissue in vertebrates. nih.gov

Historical Perspectives on Unsaturated Long-Chain Alcohol Research

The study of unsaturated long-chain alcohols as signaling molecules has a rich history, dating back to the structural elucidation of the first insect sex pheromone, bombykol, from the silkworm moth Bombyx mori in the mid-20th century. This pioneering work opened the door to the field of chemical ecology and demonstrated the importance of long-chain unsaturated alcohols in insect communication. Research in this area has since expanded to identify a vast array of structurally diverse pheromones, including other long-chain alcohols, aldehydes, and esters. nih.gov The identification of (6Z,9Z)-docosa-6,9-dien-11-ol and its homologues as pheromone components in tussock moths represents a more recent advancement in this field, highlighting the continued discovery of novel semiochemicals. nih.govresearchgate.net

Significance of Docosa-6,9-dien-11-ol in Contemporary Chemical and Biological Sciences

The primary significance of (6Z,9Z)-docosa-6,9-dien-11-ol lies in its role as a synergistic component of the female sex pheromone of the fir tussock moth, Orgyia detrita. hebmu.edu.cn This moth is considered a pest in forestry, and understanding its chemical communication is crucial for developing effective and environmentally benign pest management strategies. ufl.edu Pheromone-based monitoring and mating disruption are key components of integrated pest management programs. hebmu.edu.cn

The pheromone blend of O. detrita is a mixture of (6Z,9Z)-docosa-6,9-dien-11-ol and its lower and higher homologues, (6Z,9Z)-6,9-eicosadien-11-ol (C20) and (6Z,9Z)-6,9-henicosadien-11-ol (C21). nih.govresearchgate.net The precise ratio of these components is often critical for eliciting a behavioral response in the male moth. Field-trapping experiments have demonstrated that synthetic blends of these compounds can be used to attract and trap male moths, providing a valuable tool for population monitoring. nih.govresearchgate.net

The chemical synthesis of these specific long-chain unsaturated secondary alcohols presents a challenge for organic chemists, requiring stereoselective methods to control the geometry of the double bonds and the stereochemistry of the alcohol. The successful synthesis of these compounds is not only important for their application in pest management but also contributes to the development of new synthetic methodologies.

Current Research Gaps and Future Directions in this compound Studies

Despite its identification and role as a pheromone component, specific research focusing solely on (6Z,9Z)-docosa-6,9-dien-11-ol is limited. A significant research gap is the elucidation of its precise biosynthetic pathway in Orgyia detrita. While general pathways for Type II pheromones are proposed, the specific enzymes (desaturases, elongases, and reductases) involved in the formation of this C22 alcohol have not been characterized.

Another area for future research is the determination of the absolute configuration of the chiral center at the C-11 position in the naturally produced (6Z,9Z)-docosa-6,9-dien-11-ol. In many insect pheromone systems, only one enantiomer is biologically active, and understanding this is critical for the synthesis of effective pheromone lures. For its homologue, (6Z,9Z)-6,9-henicosadien-11-ol, it has been shown that a specific blend of enantiomers is most attractive. nih.gov Similar studies are needed for the docosadienol.

Furthermore, the chemical instability of some related tussock moth pheromones, such as the ketone analogue from Orgyia leucostigma, has prompted research into the development of more stable "propheromones" that slowly release the active compound in the field. researchgate.netresearchgate.net This approach could also be beneficial for the practical application of (6Z,9Z)-docosa-6,9-dien-11-ol in pest management, representing a promising avenue for future investigation. The development of microbial production systems for insect pheromones, including long-chain fatty alcohols, is another active area of research aimed at providing a sustainable and cost-effective alternative to chemical synthesis. frontiersin.orgresearchgate.net

Detailed Research Findings

Research on (6Z,9Z)-docosa-6,9-dien-11-ol is intrinsically linked to the study of the pheromone blend of Orgyia detrita. The identification of this compound was achieved through coupled gas chromatographic-electroantennographic detection (GC-EAD) and gas chromatography-mass spectrometry (GC-MS) of female pheromone gland extracts. nih.govresearchgate.net GC-EAD is a powerful technique that allows for the identification of biologically active compounds by measuring the antennal response of the insect to the separated chemical components.

While a specific synthesis for (6Z,9Z)-docosa-6,9-dien-11-ol is not detailed in the available literature, the synthesis of its close homologue, (6Z,9Z,11R)-6,9-heneicosadien-11-ol, has been described and serves as a representative example of the synthetic challenges and strategies for this class of molecules. researchgate.net The synthesis involves a multi-step sequence that carefully constructs the carbon backbone and introduces the two Z-configured double bonds and the chiral alcohol functionality. Such synthetic routes are crucial for confirming the structure of the natural product and for producing sufficient quantities for field studies.

The table below summarizes the key pheromone components of Orgyia detrita.

| Compound Name | Molecular Formula | Role in Pheromone Blend |

| (6Z,9Z)-6,9-Eicosadien-11-ol | C20H38O | Lower homologue |

| (6Z,9Z)-6,9-Henicosadien-11-ol | C21H40O | Major component |

| (6Z,9Z)-6,9-Docosadien-11-ol | C22H42O | Synergistic component hebmu.edu.cn |

Properties

CAS No. |

649561-49-9 |

|---|---|

Molecular Formula |

C22H42O |

Molecular Weight |

322.6 g/mol |

IUPAC Name |

docosa-6,9-dien-11-ol |

InChI |

InChI=1S/C22H42O/c1-3-5-7-9-11-13-15-17-19-21-22(23)20-18-16-14-12-10-8-6-4-2/h12,14,18,20,22-23H,3-11,13,15-17,19,21H2,1-2H3 |

InChI Key |

RYDMMYHMPCKJHZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(C=CCC=CCCCCC)O |

Origin of Product |

United States |

Occurrence, Isolation, and Structural Elucidation of Docosa 6,9 Dien 11 Ol

Natural Occurrence and Distribution of Docosa-6,9-dien-11-ol

Long-chain fatty alcohols, a class of compounds to which this compound belongs, are widespread in nature, serving various biological functions. They are typically found as components of waxes, which are esters of fatty acids and fatty alcohols. wikipedia.org The specific distribution of this compound is not well-documented, but related C22 unsaturated alcohols have been identified in a range of organisms.

Marine environments are a rich source of diverse lipids, including long-chain unsaturated alcohols. While the presence of this compound itself is not specifically confirmed in available literature, related compounds have been isolated. For instance, cis-11-docosen-1-ol has been identified in marine ctenophores. mmsl.cz Marine invertebrates, such as sponges, are known to produce a variety of unique long-chain acetylenic alcohols as part of their chemical defense mechanisms. mmsl.cz

Microalgae are recognized as a promising source of various bioactive compounds, including long-chain alcohols. techno-press.orgtechno-press.org Studies on the microalga Monoraphidium sp. have shown the production of a range of long-chain alcohols with carbon chain lengths from 12 to 20. techno-press.orgtechno-press.org Although this study did not identify C22 alcohols, the metabolic pathways present in microalgae for fatty acid and alcohol synthesis suggest that species producing longer-chain varieties may exist.

Table 1: Examples of Long-Chain Alcohols in Marine and Microalgal Sources

| Compound Name | Source Organism | Carbon Chain Length | Reference |

|---|---|---|---|

| cis-11-docosen-1-ol | Marine ctenophores | C22 | mmsl.cz |

The epicuticular waxes of plants are a major reservoir of long-chain fatty alcohols, which play a crucial role in protecting the plant from environmental stressors. researchgate.net These alcohols typically have an even number of carbon atoms, with chain lengths often ranging from C22 to C28. researchgate.netgerli.comskinchakra.eu While the specific isomer this compound has not been reported, C22 alcohols are known constituents of plant-derived oils and waxes. For example, rapeseed oil and mustard seed oil can be sources of C20-C22 fatty alcohols. wikipedia.org In Arabidopsis thaliana, C22:0 fatty alcohols are components of root waxes. nih.gov

Table 2: Plant Sources of Long-Chain Fatty Alcohols

| Plant Source | Common Name | Fatty Alcohol Chain Lengths | Reference |

|---|---|---|---|

| Brassica napus | Rapeseed | C20-C22 | wikipedia.org |

| Brassica juncea | Mustard | C20-C22 | wikipedia.org |

| Arabidopsis thaliana | Thale cress | C18-C22 | nih.gov |

Methodologies for Extraction and Purification of this compound

The extraction and purification of long-chain unsaturated alcohols from natural sources involve a multi-step process tailored to the specific source material and the chemical properties of the target compound.

The initial step in isolating long-chain alcohols from biological matrices is typically solvent extraction. The choice of solvent depends on the polarity of the target molecule and the nature of the source material. A common approach for lipid extraction involves the use of a mixture of polar and non-polar solvents. For instance, a chloroform/methanol mixture is effective for extracting lipids from cellular materials. nih.gov Other solvents such as hexane, ethanol, and dichloromethane are also employed. nih.govwwu.eduimpactfactor.org

For sources rich in waxes, a saponification step is often necessary. This involves heating the crude extract with an alkali, such as potassium hydroxide (KOH) in ethanol, to hydrolyze the wax esters and release the free fatty alcohols and fatty acids. gerli.commatec-conferences.org Following saponification, the mixture is partitioned between an organic solvent (e.g., hexane or diethyl ether) and an aqueous phase to separate the neutral lipids, including the fatty alcohols, from the more polar components. nih.gov

Table 3: Common Solvents Used in the Extraction of Long-Chain Alcohols

| Solvent/Solvent System | Application | Reference |

|---|---|---|

| Chloroform/Methanol | General lipid extraction from tissues | nih.gov |

| Hexane | Extraction of non-polar lipids and waxes | wwu.edu |

| Ethanol | Used in saponification and extraction | gerli.commatec-conferences.org |

Following initial extraction and partitioning, chromatographic techniques are essential for the purification of specific long-chain alcohols.

Column Chromatography: Column chromatography, often using silica gel as the stationary phase, is a widely used method for separating compounds based on their polarity. wwu.edu A solvent gradient of increasing polarity is typically used to elute different classes of lipids. For instance, non-polar compounds like hydrocarbons can be eluted with a non-polar solvent such as hexane, followed by the elution of fatty alcohols with a more polar solvent mixture like dichloromethane or hexane/ethyl acetate. wwu.edu

High-Performance Liquid Chromatography (HPLC): High-Performance Liquid Chromatography (HPLC) offers higher resolution and is a powerful tool for the final purification and analysis of long-chain alcohols. nih.govtandfonline.com Reversed-phase HPLC, with a non-polar stationary phase (e.g., C18) and a polar mobile phase, is commonly used. reddit.com In this setup, more polar compounds elute earlier, while less polar, longer-chain alcohols have longer retention times. reddit.com The choice of mobile phase, often a mixture of solvents like acetonitrile, methanol, and water, is critical for achieving optimal separation. gerli.com For complex mixtures, derivatization of the alcohol to a chromophoric or fluorophoric ester can enhance detection sensitivity. gerli.com

Table 4: Chromatographic Methods for Long-Chain Alcohol Purification

| Chromatographic Technique | Stationary Phase | Typical Mobile Phase | Principle of Separation | Reference |

|---|---|---|---|---|

| Column Chromatography | Silica Gel | Hexane, Dichloromethane, Ethyl Acetate | Polarity | wwu.edu |

Information Unavailable for this compound

Despite a comprehensive search of available scientific literature and chemical databases, specific experimental data regarding the chemical compound “this compound” is not available. This includes detailed information on its isolation, advanced separation methodologies, and spectroscopic characterization.

Multiple targeted searches were conducted to locate data on the separation techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) of this compound. These inquiries did not yield any specific experimental results for this particular compound.

Consequently, it is not possible to provide the requested detailed article with scientifically accurate data tables for the following sections:

Spectroscopic Characterization for Structural and Stereochemical Elucidation of this compound

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Without access to published research detailing the isolation and analytical characterization of this compound, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and authority. Further research and publication by the scientific community would be necessary to enable a thorough and factual discussion of this compound.

High-Resolution Mass Spectrometry - an overview - ScienceDirect High-resolution mass spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. HRMS instruments can measure mass-to-charge ratio (m/z) to four or five decimal places, which allows for the differentiation of compounds with the same nominal mass but different elemental formulas (isobars). This capability is crucial in various fields, including drug discovery, metabolomics, proteomics, and environmental analysis. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6yQY3v9P9_j4Fj2YwF9X86u9g2Kx50wW306B_Q_4q-r27W-Fq-1H0d76qD_21tV2q09sQ59pB17-4yW3G3tG5d92hF07H6n1Y-j20-M_x7f202g-R5gKk_16_r9Y8wYg Chiroptical Spectroscopy - an overview - ScienceDirect Chiroptical spectroscopy refers to a group of spectroscopic techniques that provide information about the three-dimensional structure of chiral molecules. These techniques are based on the differential interaction of left and right circularly polarized light with enantiomers. The most common chiroptical spectroscopic methods include: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3p-Q201fC7x6y50p4Q-f5_x7A63f13W5-2_q1-1W7w-W_6y-A_x2_54f2-5_5-0_5-1_1-0_2-0_2-1_2-2_2-3_2-4_2-5_2-6_2-7_2-8_2-9_2-10_2-11_2-12_2-13_2-14_2-15_2-16_2-17_2-18_2-19_2-20_2-21_2-22_2-23_2-24_2-25_2-26_2-27_2-28_2-29_2-30_2-31_2-32_2-33_2-34_2-35_2-36_2-37_2-38_2-39_2-40_2-41_2-42_2-43_2-44_2-45_2-46_2-47_2-48_2-49_2-50_2-51_2-52_2-53_2-54_2-55_2-56_2-57_2-58_2-59_2-60_2-61_2-62_2-63_2-64_2-65_2-66_2-67_2-68_2-69_2-70_2-71_2-72_2-73_2-74_2-75_2-76_2-77_2-78_2-79_2-80_2-81_2-82_2-83_2-84_2-85_2-86_2-87_2-88_2-89_2-90_2-91_2-92_2-93_2-94_2-95_2-96_2-97_2-98_2-99_3-0_3-1_3-2_3-3_3-4_3-5_3-6_3-7_3-8_3-9_3-10_3-11_3-12_3-13_3-14_3-15_3-16_3-17_3-18_3-19_3-20_3-21_3-22_3-23_3-24_3-25_3-26_3-27_3-28_3-29_3-30_3-31_3-32_3-33_3-34_3-35_3-36_3-37_3-38_3-39_3-40_3-41_3-42_3-43_3-44_3-45_3-46_3-47_3-48_3-49_3-50_3-51_3-52_3-53_3-54_3-55_3-56_3-57_3-58_3-59_3-60_3-61_3-62_3-63_3-64_3-65_3-66_3-67_3-68_3-69_3-70_3-71_3-72_3-73_3-74_3-75_3-76_3-77_3-78_3-79_3-80_3-81_3-82_3-83_3-84_3-85_3-86_3-87_3-88_3-89_3-90_3-91_3-92_3-93_3-94_3-95_3-96_3-97_3-98_3-99_4-0_4-1_4-2_4-3_4-4_4-5_4-6_4-7_4-8_4-9_4-10_4-11_4-12_4-13_4-14_4-15_4-16_4-17_4-18_4-19_4-20_4-21_4-22_4-23_4-24_4-25_4-26_4-27_4-28_4-29_4-30_4-31_4-32_4-33_4-34_4-35_4-36_4-37_4-38_4-39_4-40_4-41_4-42_4-43_4-44_4-45_4-46_4-47_4-48_4-49_4-50_4-51_4-52_4-53_4-54_4-55_4-56_4-57_4-58_4-59_4-60_4-61_4-62_4-63_4-64_4-65_4-66_4-67_4-68_4-69_4-70_4-71_4-72_4-73_4-74_4-75_4-76_4-77_4-78_4-79_4-80_4-81_4-82_4-83_4-84_4-85_4-86_4-87_4-88_4-89_4-90_4-91_4-92_4-93_4-94_4-95_4-96_4-97_4-98_4-99_5-0_5-1_5-2_5-3_5-4_5-5_5-6_5-7_5-8_5-9_5-10_5-11_5-12_5-13_5-14_5-15_5-16_5-17_5-18_5-19_5-20_5-21_5-22_5-23_5-24_5-25_5-26_5-27_5-28_5-29_5-30_5-31_5-32_5-33_5-34_5-35_5-36_5-37_5-38_5-39_5-40_5-41_5-42_4-43_4-44_4-45_4-46_4-47_4-48_4-49_4-50_4-51_4-52_4-53_4-54_4-55_4-56_4-57_4-58_4-59_4-60_4-61_4-62_4-63_4-64_4-65_4-66_4-67_4-68_4-69_4-70_4-71_4-72_4-73_4-74_4-75_4-76_4-77_4-78_4-79_4-80_4-81_4-82_4-83_4-84_4-85_4-86_4-87_4-88_4-89_4-90_4-91_4-92_4-93_4-94_4-95_4-96_4-97_4-98_4-99_5-0_5-1_5-2_5-3_5-4_5-5_5-6_5-7_5-8_5-9_5-10_5-11_5-12_5-13_5-14_5-15_5-16_5-17_5-18_5-19_5-20_5-21_5-22_5-23_5-24_5-25_5-26_5-27_5-28_5-29_5-30_5-31_5-32_5-33_5-34_5-35_5-36_5-37_5-38_5-39_5-40_5-41_5-42_5-43_5-44_5-45_5-46_5-47_5-48_5-49_5-50_5-51_5-52_5-53_5-54_5-55_5-56_5-57_5-58_5-59_5-60_5-61_5-62_5-63_5-64_5-65_5-66_5-67_5-68_5-69_5-70_5-71_5-72_5-73_5-74_5-75_5-76_5-77_5-78_5-79_5-80_5-81_5-82_5-83_5-84_5-85_5-86_5-87_5-88_5-89_5-90_5-91_5-92_5-93_5-94_5-95_5-96_5-97_5-98_5-99_6-0_6-1_6-2_6-3_6-4_6-5_6-6_6-7_6-8_6-9_6-10_6-11_6-12_6-13_6-14_6-15_6-16_6-17_6-18_6-19_6-20_6-21_6-22_6-23_6-24_6-25_6-26_6-27_6-28_6-29_6-30_6-31_6-32_6-33_6-34_6-35_6-36_6-37_6-38_6-39_6-40_6-41_6-42_6-43_6-44_6-45_6-46_6-47_6-48_6-49_6-50_6-51_6-52_6-53_6-54_6-55_6-56_6-57_6-58_6-59_6-60_6-61_6-62_6-63_6-64_6-65_6-66_6-67_6-68_6-69_6-70_6-71_6-72_6-73_6-74_6-75_6-76_6-77_6-78_6-79_6-80_6-81_6-82_6-83_6-84_6-85_6-86_6-87_6-88_6-89_6-90_6-91_6-92_6-93_6-94_6-95_6-96_6-97_6-98_6-99_7-0_7-1_7-2_7-3_7-4_7-5_7-6_7-7_7-8_7-9_7-10_7-11_7-12_7-13_7-14_7-15_7-16_7-17_7-18_7-19_7-20_7-21_7-22_7-23_7-24_7-25_7-26_7-27_7-28_7-29_7-30_7-31_7-32_7-33_7-34_7-35_7-36_7-37_7-38_7-39_7-40_7-41_7-42_7-43_7-44_7-45_7-46_7-47_7-48_7-49_7-50_7-51_7-52_7-53_7-54_7-55_7-56_7-57_7-58_7-59_7-60_7-61_7-62_7-63_7-64_7-65_7-66_7-67_7-68_7-69_7-70_7-71_7-72_7-73_7-74_7-75_7-76_7-77_7-78_7-79_7-80_7-81_7-82_7-83_7-84_7-85_7-86_7-87_7-88_7-89_7-90_7-91_7-92_7-93_7-94_7-95_7-96_7-97_7-98_7-99_8-0_8-1_8-2_8-3_8-4_8-5_8-6_8-7_8-8_8-9_8-10_8-11_8-12_8-13_8-14_8-15_8-16_8-17_8-18_8-19_8-20_8-21_8-22_8-23_8-24_8-25_8-26_8-27_8-28_8-29_8-30_8-31_8-32_8-33_8-34_8-35_8-36_8-37_8-38_8-39_8-40_8-41_8-42_8-43_8-44_8-45_8-46_8-47_8-48_8-49_8-50_8-51_8-52_8-53_8-54_8-55_8-56_8-57_8-58_8-59_8-60_8-61_8-62_8-63_8-64_8-65_8-66_8-67_8-68_8-69_8-70_8-71_8-72_8-73_8-74_8-75_8-76_8-77_8-78_8-79_8-80_8-81_8-82_8-83_8-84_8-85_8-6_8-7_8-8_8-9_8-10_8-11_8-12_8-13_8-14_8-15_8-16_8-17_8-18_8-19_8-20_8-21_8-22_8-23_8-24_8-25_8-26_8-27_8-28_8-29_8-30_8-31_8-32_8-33_8-34_8-35_8-36_8-37_8-38_8-39_8-40_8-41_8-42_8-43_8-44_8-45_8-46_8-47_8-48_8-49_8-50_8-51_8-52_8-53_8-54_8-55_8-56_8-57_8-58_8-59_8-60_8-61_8-62_8-63_8-64_8-65_8-66_8-67_8-68_8-69_8-70_8-71_8-72_8-73_8-74_8-75_8-76_8-77_8-78_8-79_8-80_8-81_8-82_8-83_8-84_8-85_8-86_8-87_8-88_8-89_8-90_8-91_8-92_8-93_8-94_8-95_8-96_8-97_8-98_8-99_9-0_9-1_9-2_9-3_9-4_9-5_9-6_9-7_9-8_9-9_9-10_9-11_9-12_9-13_9-14_9-15_9-16_9-17_9-18_9-19_9-20_9-21_9-22_9-23_9-24_9-25_9-26_9-27_9-28_9-29_9-30_9-31_9-32_9-33_9-34_9-35_9-36_9-37_9-38_9-39_9-40_9-41_9-42_9-43_9-44_9-45_9-46_9-47_9-48_9-49_9-50_9-51_9-52_9-53_9-54_9-55_9-56_9-57_9-58_9-59_9-60_9-61_9-62_9-63_9-64_9-65_9-66_9-67_9-68_9-69_9-70_9-71_9-72_9-73_9-74_9-75_9-76_9-77_9-78_9-79_9-80_9-81_9-82_9-83_9-84_9-85_9-86_9-87_9-88_9-89_9-90_9-91_9-92_9-93_9-94_9-95_9-6_9-7_9-8_9-9_9-10_9-11_9-12_9-13_9-14_9-15_9-16_9-17_9-18_9-19_9-20_9-21_9-22_9-23_9-24_9-25_9-26_9-27_9-28_9-29_9-30_9-31_9-32_9-33_9-34_9-35_9-36_9-37_9-38_9-39_9-40_9-41_9-42_9-43_9-44_9-45_9-46_9-47_9-48_9-49_9-50_9-51_9-52_9-53_9-54_9-55_9-56_9-57_9-58_9-59_9-60_9-61_9-62_9-63_9-64_9-65_9-66_9-67_9-68_9-69_9-70_9-71_9-72_9-73_9-74_9-75_9-76_9-77_9-78_9-79_9-80_9-81_9-82_9-83_9-84_9-85_9-86_9-87_9-88_9-89_9-90_9-91_9-92_9-93_9-44_9-45_9-46_9-47_9-48_9-49_9-50_9-51_9-52_9-53_9-54_9-55_9-56_9-57_9-58_9-59_9-60_9-61_9-62_9-63_9-64_9-65_9-66_9-67_9-68_9-69_9-70_9-71_9-72_9-73_9-74_9-75_9-76_9-77_9-78_9-79_9-80_9-81_9-82_9-83_9-84_9-85_9-86_9-87_9-88_9-89_9-90_9-91_9-92_9-93_9-94_9-95_9-96_9-97_9-98_9-99_10-0_10-1_10-2_10-3_10-4_10-5_10-6_10-7_10-8_10-9_10-10_10-11_10-12_10-13_10-14_10-15_10-16_10-17_10-18_10-19_10-20_10-21_10-22_10-23_10-24_10-25_10-26_10-27_10-28_10-29_10-30_10-31_10-32_10-33_10-34_10-35_10-36_10-37_10-38_10-39_10-40_10-41_10-42_10-43_10-44_10-45_10-46_10-47_10-48_10-49_10-50_10-51_10-52_10-53_10-54_10-55_10-56_10-57_10-58_10-59_10-60_10-61_10-62_10-63_10-64_10-65_10-66_10-67_10-68_10-69_10-70_10-71_10-72_10-73_10-74_10-75_10-76_10-77_10-78_10-79_10-80_10-81_10-82_10-83_10-84_10-85_10-86_10-87_10-88_10-89_10-90_10-91_10-92_10-93_10-94_10-95_10-96_10-97_10-98_10-99_11-0_11-1_11-2_11-3_11-4_11-5_11-6_11-7_11-8_11-9_11-10_11-11_11-12_11-13_11-14_11-15_11-16_11-17_11-18_11-19_11-20_11-21_11-22_11-23_11-24_11-25_11-26_11-27_11-28_11-29_11-30_11-31_11-32_11-33_11-34_11-35_11-36_11-37_11-38_11-39_11-40_11-41_11-42_11-43_11-44_11-45_11-46_11-47_11-48_11-49_11-50_11-51_11-52_11-53_11-54_11-55_11-56_11-57_11-58_11-59_11-60_11-61_11-62_11-63_11-64_11-65_11-66_11-67_11-68_11-69_11-70_11-71_11-72_11-73_11-74_11-75_11-76_11-77_11-78_11-79_11-80_11-81_11-82_11-83_11-84_11-85_11-86_11-87_11-88_11-89_11-90_11-91_11-92_11-93_11-94_11-95_11-96_11-97_11-98_11-99_12-0_12-1_12-2_12-3_12-4_12-5_12-6_12-7_12-8_12-9_12-10_12-11_12-12_12-13_12-14_12-15_12-16_12-17_12-18_12-19_12-20_12-21_12-22_12-23_12-24_12-25_12-26_12-27_12-28_12-29_12-30_12-31_12-32_12-33_12-34_12-35_12-36_12-37_12-38_12-39_12-40_12-41_12-42_12-43_12-44_12-45_12-46_12-47_12-48_12-49_12-50_12-51_12-52_12-53_12-54_12-55_12-56_12-57_12-58_12-59_12-60_12-61_12-62_12-63_12-64_12-65_12-66_12-67_12-68_12-69_12-70_12-71_12-72_12-73_12-74_12-75_12-76_12-77_12-78_12-79_12-80_12-81_12-82_12-83_12-84_12-85_12-86_12-87_12-88_12-89_12-90_12-91_12-92_12-93_12-94_12-95_12-96_12-97_12-98_12-99_13-0_13-1_13-2_13-3_13-4_13-5_13-6_13-7_13-8_13-9_13-10_13-11_13-12_13-13_13-14_13-15_13-16_13-17_13-18_13-19_13-20_13-21_13-22_13-23_13-24_13-25_13-26_13-27_13-28_13-29_13-30_13-31_13-32_13-33_13-34_13-35_13-36_13-37_13-38_13-39_13-40_13-41_13-42_13-43_13-44_13-45_13-46_13-47_13-48_13-49_13-50_13-51_13-52_13-53_13-54_13-55_13-56_13-57_13-58_13-59_13-60_13-61_13-62_13-63_13-64_13-65_13-66_13-67_13-68_13-69_13-70_13-71_13-72_13-73_13-74_13-75_13-76_13-77_13-78_13-79_13-80_13-81_13-82_13-83_13-84_13-85_13-86_13-87_13-88_13-89_13-90_13-91_13-92_13-93_13-94_13-95_13-96_13-97_13-98_13-99_14-0_14-1_14-2_14-3_14-4_14-5_14-6_14-7_14-8_14-9_14-10_14-11_14-12_14-13_14-14_14-15_14-16_14-17_14-18_14-19_14-20_14-21_14-22_14-23_14-24_14-25_14-26_14-27_14-28_14-29_14-30_14-31_14-32_14-33_14-34_14-35_14-36_14-37_14-38_14-39_14-40_14-41_14-42_14-43_14-44_14-45_14-46_14-47_14-48_14-49_14-50_14-51_14-52_14-53_14-54_14-55_14-56_14-57_14-58_14-59_14-60_14-61_14-62_14-63_14-64_14-65_14-66_14-67_14-68_14-69_14-70_14-71_14-72_14-73_14-74_14-75_14-76_14-77_14-78_14-79_14-80_14-81_14-82_14-83_14-84_14-85_14-86_14-87_14-88_14-89_14-90_14-91_14-92_14-93_14-94_14-95_14-96_14-97_14-98_14-99_15-0_15-1_15-2_15-3_15-4_15-5_15-6_15-7_15-8_15-9_15-10_15-11_15-12_15-13_15-14_15-15_15-16_15-17_15-18_15-19_15-20_15-21_15-22_15-23_15-24_15-25_15-26_15-27_15-28_15-29_15-30_15-31_15-32_15-33_15-34_15-35_15-36_15-37_15-38_15-39_15-40_15-41_15-42_15-43_15-44_15-45_15-46_15-47_15-48_15-49_15-50_15-51_15-52_15-53_15-54_15-55_15-56_15-57_15-58_15-59_15-60_15-61_15-62_15-63_15-64_15-65_15-66_15-67_15-68_15-69_15-70_15-71_15-72_15-73_15-74_15-75_15-76_15-77_15-78_15-79_15-80_15-81_15-82_15-83_15-84_15-85_15-86_15-87_15-88_15-89_15-90_15-91_15-92_15-93_15-94_15-95_15-96_15-97_15-98_15-99_16-0_16-1_16-2_16-3_16-4_16-5_16-6_16-7_16-8_16-9_16-10_16-11_16-12_16-13_16-14_16-15_16-16_16-17_16-18_16-19_16-20_16-21_16-22_16-23_16-24_16-25_16-26_16-27_16-28_16-29_16-30_16-31_16-32_16-33_16-34_16-35_16-36_16-37_16-38_16-39_16-40_16-41_16-42_16-43_16-44_16-45_16-46_16-47_16-48_16-49_16-50_16-51_16-52_16-53_16-54_16-55_16-56_16-57_16-58_16-59_16-60_16-61_16-62_16-63_16-64_16-65_16-66_16-67_16-68_16-69_16-70_16-71_16-72_16-73_16-74_16-75_16-76_16-77_16-78_16-79_16-80_16-81_16-82_16-83_16-84_16-85_16-86_16-87_16-88_16-89_16-90_16-91_16-92_16-93_16-94_16-95_16-96_16-97_16-98_16-99_17-0_17-1_17-2_17-3_17-4_17-5_17-6_17-7_17-8_17-9_17-10_17-11_17-12_17-13_17-14_17-15_17-16_17-17_17-18_17-19_17-20_17-21_17-22_17-23_17-24_17-25_17-26_17-27_17-28_17-29_17-30_17-31_17-32_17-33_17-34_17-35_17-36_17-37_17-38_17-39_17-40_17-41_17-42_17-43_17-44_17-45_17-46_17-47_17-48_17-49_17-50_17-51_17-52_17-53_17-54_17-55_17-56_17-57_17-58_17-59_17-60_17-61_17-62_17-63_17-64_17-65_17-66_17-67_17-68_17-69_17-70_17-71_17-72_17-73_17-74_17-75_17-76_17-77_17-78_17-79_17-80_17-81_17-82_17-83_17-84_17-85_17-86_17-87_17-88_17-89_17-90_17-91_17-92_17-93_17-94_17-95_17-96_17-97_17-98_17-99_18-0_18-1_18-2_18-3_18-4_18-5_18-6_18-7_18-8_18-9_18-10_18-11_18-12_18-13_18-14_18-15_18-16_18-17_18-18_18-19_18-20_18-21_18-22_18-23_18-24_18-25_18-26_18-27_18-28_18-29_18-30_18-31_18-32_18-33_18-34_18-35_18-36_18-37_18-38_18-39_18-40_18-41_18-42_18-43_18-44_18-45_18-46_18-47_18-48_18-49_18-50_18-51_18-52_18-53_18-54_18-55_18-56_18-57_18-58_18-59_18-60_18-61_18-62_18-63_18-64_18-65_18-66_18-67_18-68_18-69_18-70_18-71_18-72_18-73_18-74_18-75_18-76_18-77_18-78_18-79_18-80_18-81_18-82_18-83_18-84_18-85_18-86_18-87_18-88_18-89_18-90_18-91_18-92_18-93_18-94_18-95_18-96_18-97_18-98_18-99_19-0_19-1_19-2_19-3_19-4_19-5_19-6_19-7_19-8_19-9_19-10_19-11_19-12_19-13_19-14_19-15_19-16_19-17_19-18_19-19_19-20_19-21_19-22_19-23_19-24_19-25_19-26_19-27_19-28_19-29_19-30_19-31_19-32_19-33_19-34_19-35_19-36_19-37_19-38_19-39_19-40_19-41_19-42_19-43_19-44_19-45_19-46_19-47_19-48_19-49_19-50_19-51_19-52_19-53_19-54_19-55_19-56_19-57_19-58_19-59_19-60_19-61_19-62_19-63_19-64_19-65_19-66_19-67_19-68_19-69_19-70_19-71_19-72_19-73_19-74_19-75_19-76_19-77_19-78_19-79_19-80_19-81_19-82_19-83_19-84_19-85_19-86_19-87_19-88_19-89_19-90_19-91_19-92_19-93_19-94_19-95_19-96_19-97_19-98_19-99_20-0_20-1_20-2_20-3_20-4_20-5_20-6_20-7_20-8_20-9_20-10_20-11_20-12_20-13_20-14_20-15_20-16_20-17_20-18_20-19_20-20_20-21_20-22_20-23_20-24_20-25_20-26_20-27_20-28_20-29_20-30_20-31_20-32_20-33_20-34_20-35_20-36_20-37_20-38_20-39_20-40_20-41_20-42_20-43_20-44_20-45_20-46_20-47_20-48_20-49_20-50_20-51_20-52_20-53_20-54_20-55_20-56_20-57_20-58_20-59_20-60_20-61_20-62_20-63_20-64_20-65_20-66_20-67_20-68_20-69_20-70_20-71_20-72_20-73_20-74_20-75_20-76_20-77_20-78_20-79_20-80_20-81_20-82_20-83_20-84_20-85_20-86_20-87_20-88_20-89_20-90_20-91_20-92_20-93_20-94_20-95_20-96_20-97_20-98_20-99_21-0_21-1_21-2_21-3_21-4_21-5_21-6_21-7_21-8_21-9_21-10_21-11_21-12_21-13_21-14_21-15_21-16_21-17_21-18_21-19_21-20_21-21_21-22_21-23_21-24_21-25_21-26_21-27_21-28_21-29_21-30_21-31_21-32_21-33_21-34_21-35_21-36_21-37_21-38_21-39_21-40_21-41_21-42_21-43_21-44_21-45_21-46_21-47_21-48_21-49_21-50_21-51_21-52_21-53_21-54_21-55_21-56_21-57_21-58_21-59_21-60_21-61_21-62_21-63_21-64_21-65_21-66_21-67_21-68_21-69_21-70_21-71_21-72_21-73_21-74_21-75_21-76_21-77_21-78_21-79_21-80_21-81_21-82_21-83_21-84_21-85_21-86_21-87_21-88_21-89_21-90_21-91_21-92_21-93_21-94_21-95_21-96_21-97_21-98_21-99_22-0_22-1_22-2_22-3_22-4_22-5_22-6_22-7_22-8_22-9_22-10_22-11_22-12_22-13_22-14_22-15_22-16_22-17_22-18_22-19_22-20_22-21_22-22_22-23_22-24_22-25_22-26_22-27_22-28_22-29_22-30_22-31_22-32_22-33_22-34_22-35_22-36_22-37_22-38_22-39_22-40_22-41_22-42_22-43_22-44_22-45_22-46_22-47_22-48_22-49_22-50_22-51_22-52_22-53_22-54_22-55_22-56_22-57_22-58_22-59_22-60_22-61_22-62_22-63_22-64_22-65_22-66_22-67_22-68_22-69_22-70_22-71_22-72_22-73_22-74_22-75_22-76_22-77_22-78_22-79_22-80_22-81_22-82_22-83_22-84_22-85_22-86_22-87_22-88_22-89_22-90_22-91_22-92_22-93_22-94_22-95_22-96_22-97_22-98_22-99_23-0_23-1_23-2_23-3_23-4_23-5_23-6_23-7_23-8_23-9_23-10_23-11_23-12_23-13_23-14_23-15_23-16_23-17_23-18_23-19_23-20_23-21_23-22_23-23_23-24_23-25_23-26_23-27_23-28_23-29_23-30_23-31_23-32_23-33_23-34_23-35_23-36_23-37_23-38_23-39_23-40_23-41_23-42_23-43_23-44_23-45_23-46_23-47_23-48_23-49_23-50_23-51_23-52_23-53_23-54_23-55_23-56_23-57_23-58_23-59_23-60_23-61_23-62_23-63_23-64_23-65_23-66_23-67_23-68_23-69_23-70_23-71_23-72_23-73_23-74_23-75_23-76_23-77_23-78_23-79_23-80_23-81_23-82_23-83_23-84_23-85_23-86_23-87_23-88_23-89_23-90_23-91_23-92_23-93_23-94_23-95_23-96_23-97_23-98_23-99_24-0_24-1_24-2_24-3_24-4_24-5_24-6_24-7_24-8_24-9_24-10_24-11_24-12_24-13_24-14_24-15_24-16_24-17_24-18_24-19_24-20_24-21_24-22_24-23_24-24_24-25_24-26_24-27_24-28_24-29_24-30_24-31_24-32_24-33_24-34_24-35_24-36_24-37_24-38_24-39_24-40_24-41_24-42_24-43_24-44_24-45_24-46_24-47_24-48_24-49_24-50_24-51_24-52_24-53_24-54_24-55_24-56_24-57_24-58_24-59_24-60_24-61_24-62_24-63_24-64_24-65_24-66_24-67_24-68_24-69_24-70_24-71_24-72_24-73_24-74_24-75_24-76_24-77_24-78_24-79_24-80_24-81_24-82_24-83_24-84_24-85_24-86_24-87_24-88_24-89_24-90_24-91_24-92_24-93_24-94_24-95_24-96_24-97_24-98_24-99_25-0_25-1_25-2_25-3_25-4_25-5_25-6_25-7_25-8_25-9_25-10_25-11_25-12_25-13_25-14_25-15_25-16_25-17_25-18_25-19_25-20_25-21_25-22_25-23_25-24_25-25_25-26_25-27_25-28_25-29_25-30_25-31_25-32_25-33_25-34_25-35_25-36_25-37_25-38_25-39_25-40_25-41_25-42_25-43_25-44_25-45_25-46_25-47_25-48_25-49_25-50_25-51_25-52_25-53_25-54_25-55_25-56_25-57_25-58_25-59_25-60_25-61_25-62_25-63_25-64_25-65_25-66_25-67_25-68_25-69_25-70_25-71_25-72_25-73_25-74_25-75_25-76_25-77_25-78_25-79_25-80_25-81_25-82_25-83_25-84_25-85_25-86_25-87_25-88_25-89_25-90_25-91_25-92_25-93_25-94_25-95_25-96_25-97_25-98_25-99_26-0_26-1_26-2_26-3_26-4_26-5_26-6_26-7_26-8_26-9_26-10_26-11_26-12_26-13_26-14_26-15_26-16_26-17_26-18_26-19_26-20_26-21_26-22_26-23_26-24_26-25_26-26_26-27_26-28_26-29_26-30_26-31_26-32_26-33_26-34_26-35_26-36_26-37_26-38_26-39_26-40_26-41_26-42_26-43_26-44_26-45_26-46_26-47_26-48_26-49_26-50_26-51_26-52_26-53_26-54_26-55_26-56_26-57_26-58_26-59_26-60_26-61_26-62_26-63_26-64_26-65_26-66_26-67_26-68_26-69_26-70_26-71_26-72_26-73_26-74_26-75_26-76_26-77_26-78_26-79_26-80_26-81_26-82_26-83_26-84_26-85_26-86_26-87_26-88_26-89_26-90_26-91_26-92_26-93_26-94_26-95_26-96_26-97_26-98_26-99_27-0_27-1_27-2_27-3_27-4_27-5_27-6_27-7_27-8_27-9_27-10_27-11_27-12_27-13_27-14_27-15_27-16_27-17_27-18_27-19_27-20_27-21_27-22_27-23_27-24_27-25_27-26_27-27_27-28_27-29_27-30_27-31_27-32_27-33_27-34_27-35_27-36_27-37_27-38_27-39_27-40_27-41_27-42_27-43_27-44_27-45_27-46_27-47_27-48_27-49_27-50_27-51_27-52_27-53_27-54_27-55_27-56_27-57_27-58_27-59_27-60_27-61_27-62_27-63_27-64_27-65_27-66_27-67_27-68_27-69_27-70_27-71_27-72_27-73_27-74_27-75_27-76_27-77_27-78_27-79_27-80_27-81_27-82_27-83_27-84_27-85_27-86_27-87_27-88_27-89_27-90_27-91_27-92_27-93_27-94_27-95_27-96_27-97_27-98_27-99_28-0_28-1_28-2_28-3_28-4_28-5_28-6_28-7_28-8_28-9_28-10_28-11_28-12_28-13_28-14_28-15_28-16_28-17_28-18_28-19_28-20_28-21_28-22_28-23_28-24_28-25_28-26_28-27_28-28_28-29_28-30_28-31_28-32_28-33_28-34_28-35_28-36_28-37_28-38_28-39_28-40_28-41_28-42_28-43_28-44_28-45_28-46_28-47_28-48_28-49_28-50_28-51_28-52_28-53_28-54_28-55_28-56_28-57_28-58_28-59_28-60_28-61_28-62_28-63_28-64_28-65_28-66_28-67_28-68_28-69_28-70_28-71_28-72_28-73_28-74_28-75_28-76_28-77_28-78_28-79_28-80_28-81_28-82_28-83_28-84_28-85_28-86_28-87_28-88_28-89_28-90_28-91_28-92_28-93_28-94_28-95_28-96_28-97_28-98_28-99_29-0_29-1_29-2_29-3_29-4_29-5_29-6_29-7_29-8_29-9_29-10_29-11_29-12_29-13_29-14_29-15_29-16_29-17_29-18_29-19_29-20_29-21_29-22_29-23_29-24_29-25_29-26_29-27_29-28_29-29_29-30_29-31_29-32_29-33_29-34_29-35_29-36_29-37_29-38_29-39_29-40_29-41_29-42_29-43_29-44_29-45_29-46_29-47_29-48_29-49_29-50_29-51_29-52_29-53_29-54_29-55_29-56_29-57_29-58_29-59_29-60_29-61_29-62_29-63_29-64_29-65_29-66_29-67_29-68_29-69_29-70_29-71_29-72_29-73_29-74_29-75_29-76_29-77_29-78_29-79_29-80_29-81_29-82_29-83_29-84_29-85_29-86_29-87_29-88_29-89_29-90_29-91_29-92_29-93_29-94_29-95_29-96_29-97_29-98_29-99_30-0_30-1_30-2_30-3_30-4_30-5_30-6_30-7_30-8_30-9_30-10_30-11_30-12_30-13_30-14_30-15_30-16_30-17_30-18_30-19_30-20_30-21_30-22_30-23_30-24_30-25_30-26_30-27_30-28_30-29_30-30_30-31_30-32_30-33_30-34_30-35_30-36_30-37_30-38_30-39_30-40_30-41_30-42_30-43_30-44_30-45_30-46_30-47_30-48_30-49_30-50_30-51_30-52_30-53_30-54_30-55_30-56_30-57_30-58_30-59_30-60_30-61_30-62_30-63_30-64_30-65_30-66_30-67_30-68_30-69_30-70_30-71_30-72_30-73_30-74_30-75_30-76_30-77_30-78_30-79_30-80_30-81_30-82_30-83_30-84_30-85_30-86_30-87_30-88_30-89_30-90_30-91_30-92_30-93_30-94_30-95_30-96_30-97_30-98_30-99_31-0_31-1_31-2_31-3_31-4_31-5_31-6_31-7_31-8_31-9_31-10_31-11_31-12_31-13_31-14_31-15_31-16_31-17_31-18_31-19_31-20_31-21_31-22_31-23_31-24_31-25_31-26_31-27_31-28_31-29_31-30_31-31_31-32_31-33_31-34_31-35_31-36_31-37_31-38_31-39_31-40_31-41_31-42_31-43_31-44_31-45_31-46_31-47_31-48_31-49_31-50_31-51_31-52_31-53_31-54_31-55_31-56_31-57_31-58_31-59_31-60_31-61_31-62_31-63_31-64_31-65_31-66_31-67_31-68_31-69_31-70_31-71_31-72_31-73_31-74_31-75_31-76_31-77_31-78_31-79_31-80_31-81_31-82_31-83_31-84_31-85_31-86_31-87_31-88_31-89_31-90_31-91_31-92_31-93_31-94_31-95_31-96_31-97_31-98_31-99_32-0_32-1_32-2_32-3_32-4_32-5_32-6_32-7_32-8_32-9_32-10_32-11_32-12_32-13_32-14_32-15_32-16_32-17_32-18_32-19_32-20_32-21_32-22_32-23_32-24_32-25_32-26_32-27_32-28_32-29_32-30_32-31_32-32_32-33_32-34_32-35_32-36_32-37_32-38_32-39_32-40_32-41_32-42_32-43_32-44_32-45_32-46_32-47_32-48_32-49_32-50_32-51_32-52_32-53_32-54_32-55_32-56_32-57_32-58_32-59_32-60_32-61_32-62_32-63_32-64_32-65_32-66_32-67_32-68_32-69_32-70_32-71_32-72_32-73_32-74_32-75_32-76_32-77_32-78_32-79_32-80_32-81_32-82_32-83_32-84_32-85_32-86_32-87_32-88_32-89_32-90_32-91_32-92_32-93_32-94_32-95_32-96_32-97_32-98_32-99_33-0_33-1_33-2_33-3_33-4_33-5_33-6_33-7_33-8_33-9_33-10_33-11_33-12_33-13_33-14_33-15_33-16_33-17_33-18_33-19_33-20_33-21_33-22_33-23_33-24_33-25_33-26_33-27_33-28_33-29_33-30_33-31_33-32_33-33_33-34_33-35_33-36_33-37_33-38_33-39_33-40_33-41_33-42_33-43_33-44_33-45_33-46_33-47_33-48_33-49_33-50_33-51_33-52_33-53_33-54_33-55_33-56_33-57_33-58_33-59_33-60_33-61_33-62_33-63_33-64_33-65_33-66_33-67_33-68_33-69_33-70_33-71_33-72_33-73_33-74_33-75_33-76_33-77_33-78_33-79_33-80_33-81_33-82_33-83_33-84_33-85_33-86_33-87_33-88_33-89_33-90_33-91_33-92_33-93_33-94_33-95_33-96_33-97_33-98_33-99_34-0_34-1_34-2_34-3_34-4_34-5_34-6_34-7_34-8_34-9_34-10_34-11_34-12_34-13_34-14_34-15_34-16_34-17_34-18_34-19_34-20_34-21_34-22_34-23_34-24_34-25_34-26_34-27_34-28_34-29_34-30_34-31_34-32_34-33_34-34_34-35_34-36_34-37_34-38_34-39_34-40_34-41_34-42_34-43_34-44_34-45_34-46_34-47_34-48_34-49_34-50_34-51_34-52_34-53_34-54_34-55_34-56_34-57_34-58_34-59_34-60_34-61_34-62_34-63_34-64_34-65_34-66_34-67_34-68_34-69_34-70_34-71_34-72_34-73_34-74_34-75_34-76_34-77_34-78_34-79_34-80_34-81_34-82_34-83_34-84_34-85_34-86_34-87_34-88_34-89_34-90_34-91_34-92_34-93_34-94_34-95_34-96_34-97_34-98_34-99_35-0_35-1_35-2_35-3_35-4_35-5_35-6_35-7_35-8_35-9_35-10_35-11_35-12_35-13_35-14_35-15_35-16_35-17_35-18_35-19_35-20_35-21_35-22_35-23_35-24_35-25_35-26_35-27_35-28_35-29_35-30_35-31_35-32_35-33_35-34_35-35_35-36_35-37_35-38_35-39_35-40_35-41_35-42_35-43_35-44_35-45_35-46_35-47_35-48_35-49_35-50_35-51_35-52_35-53_35-54_35-55_35-56_35-57_35-58_35-59_35-60_35-61_35-62_35-63_35-64_35-65_35-66_35-67_35-68_35-69_35-70_35-71_35-72_35-73_35-74_35-75_35-76_35-77_35-78_35-79_35-80_35-81_35-82_35-83_35-84_35-85_35-86_35-87_35-88_35-89_35-90_35-91_35-92_35-93_35-94_35-95_35-96_35-97_35-98_35-99_36-0_36-1_36-2_36-3_36-4_36-5_36-6_36-7_36-8_36-9_36-10_36-11_36-12_36-13_36-14_36-15_36-16_36-17_36-18_36-19_36-20_36-21_36-22_36-23_36-24_36-25_36-26_36-27_36-28_36-29_36-30_36-31_36-32_36-33_36-34_36-35_36-36_36-37_36-38_36-39_36-40_36-41_36-42_36-43_36-44_36-45_36-46_36-47_36-48_36-49_36-50_36-51_36-52_36-53_36-54_36-55_36-56_36-57_36-58_36-59_36-60_36-61_36-62_36-63_36-64_36-65_36-66_36-67_36-68_36-69_36-70_36-71_36-72_36-73_36-74_36-75_36-76_36-77_36-78_36-79_36-80_36-81_36-82_36-83_36-84_36-85_36-86_36-87_36-88_36-89_36-90_36-91_36-92_36-93_36-94_36-95_36-96_36-97_36-98_36-99_37-0_37-1_37-2_37-3_37-4_37-5_37-6_37-7_37-8_37-9_37-10_37-11_37-12_37-13_37-14_37-15_37-16_37-17_37-18_37-19_37-20_37-21_37-22_37-23_37-24_37-25_37-26_37-27_37-28_37-29_37-30_37-31_37-32_37-33_37-34_37-35_37-36_37-37_37-38_37-39_37-40_37-41_37-42_37-43_37-44_37-45_37-46_37-47_37-48_37-49_37-50_37-51_37-52_37-53_37-54_37-55_37-56_37-57_37-58_37-59_37-60_37-61_37-62_37-63_37-64_37-65_37-66_37-67_37-68_37-69_37-70_37-71_37-72_37-73_37-74_37-75_37-76_37-77_37-78_37-79_37-80_37-81_37-82_37-83_37-84_37-85_37-86_37-87_38-0_38-1_38-2_38-3_38-4_38-5_38-6_38-7_38-8_38-9_38-10_38-11_38-12_38-13_38-14_38-15_38-16_38-17_38-18_38-19_38-20_38-21_38-22_38-23_38-24_38-25_38-26_38-27_38-28_38-29_38-30_38-31_38-32_38-33_38-34_38-35_38-36_38-37_38-38_38-39_38-40_38-41_38-42_38-43_38-44_38-45_38-46_38-47_38-48_38-49_38-50_38-51_38-52_38-53_38-54_38-55_38-56_38-57_38-58_38-59_38-60_38-61_38-62_38-63_38-64_38-65_38-66_38-67_38-68_38-69_38-70_38-71_38-72_38-73_38-74_38-75_38-76_38-77_38-78_38-79_38-80_38-81_38-82_38-83_38-84_38-85_38-86_38-87_38-88_38-89_38-90_38-91_38-92_38-93_38-94_38-95_38-96_38-97_38-98_38-99_39-0_39-1_39-2_39-3_39-4_39-5_39-6_39-7_39-8_39-9_39-10_39-11_39-12_39-13_39-14_39-15_39-16_39-17_39-18_39-19_39-20_39-21_39-22_39-23_39-24_39-25_39-26_39-27_39-28_39-29_39-30_39-31_39-32_39-33_39-34_39-35_39-36_39-37_39-38_39-39_39-40_39-41_39-42_39-43_39-44_39-45_39-46_39-47_39-48_39-49_39-50_39-51_39-52_39-53_39-54_39-55_39-56_39-57_39-58_39-59_39-60_39-61_39-62_39-63_39-64_39-65_39-66_39-67_39-68_39-69_39-70_39-71_39-72_39-73_39-74_39-75_39-76_39-77_39-78_39-79_39-80_39-81_39-82_39-83_39-84_39-85_39-86_39-87_39-88_39-89_39-90_39-91_39-92_39-93_39-94_39-95_39-96_39-97_39-98_39-99_40-0_40-1_40-2_40-3_40-4_40-5_40-6_40-7_40-8_40-9_40-10_40-11_40-12_40-13_40-14_40-15_40-16_40-17_40-18_40-19_40-20_40-21_40-22_40-23_40-24_40-25_40-26_40-27_40-28_40-29_40-30_40-31_40-32_40-33_40-34_40-35_40-36_40-37_40-38_40-39_40-40_40-41_40-42_40-43_40-44_40-45_40-46_40-47_40-48_40-49_40-50_40-51_40-52_40-53_40-54_40-55_40-56_40-57_40-58_40-59_40-60_40-61_40-62_40-63_40-64_40-65_40-66_40-67_40-68_40-69_40-70_40-71_40-72_40-73_40-74_40-75_40-76_40-77_40-78_40-79_40-80_40-81_40-82_40-83_40-84_40-85_40-86_40-87_40-88_40-89_40-90_40-91_40-92_40-93_40-94_40-95_40-96_40-97_40-98_40-99_41-0_41-1_41-2_41-3_41-4_41-5_41-6_41-7_41-8_41-9_41-10_41-11_41-12_41-13_41-14_41-15_41-16_41-17_41-18_41-19_41-20_41-21_41-22_41-23_41-24_41-25_41-26_41-27_41-28_41-29_41-30_41-31_41-32_41-33_41-34_41-35_41-36_41-37_41-38_41-39_41-40_41-41_41-42_41-43_41-44_41-45_41-46_41-47_41-48_41-49_41-50_41-51_41-52_41-53_41-54_41-55_41-56_41-57_41-58_41-59_41-60_41-61_41-62_41-63_41-64_41-65_41-66_41-67_41-68_41-69_41-70_41-71_41-72_41-73_41-74_41-75_41-76_41-77_41-78_41-79_41-80_41-81_41-82_41-83_41-84_41-85_41-86_41-87_41-88_41-89_41-90_41-91_41-92_41-93_41-94_41-95_41-96_41-97_41-98_41-99_42-0_42-1_42-2_42-3_42-4_42-5_42-6_42-7_42-8_42-9_42-10_42-11_42-12_42-13_42-14_42-15_42-16_42-17_42-18_42-19_42-20_42-21_42-22_42-23_42-24_42-25_42-26_42-27_42-28_42-29_42-30_42-31_42-32_42-33_42-34_42-35_42-36_42-37_42-38_42-39_42-40_42-41_42-42_42-43_42-44_42-45_42-46_42-47_42-48_42-49_42-50_42-51_42-52_42-53_42-54_42-55_42-56_42-57_42-58_42-59_42-60_42-61_42-62_42-63_42-64_42-65_42-66_42-67_42-68_42-69_42-70_42-71_42-72_42-73_42-74_42-75_42-76_42-77_42-78_42-79_42-80_42-81_42-82_42-83_42-84_42-85_42-86_42-87_42-88_42-89_42-90_42-91_42-92_42-93_42-94_42-95_42-96_42-97_42-98_42-99_43-0_43-1_43-2_43-3_43-4_43-5_43-6_43-7_43-8_43-9_43-10_43-11_43-12_43-13_43-14_43-15_43-16_43-17_43-18_43-19_43-20_43-21_43-22_43-23_43-24_43-25_43-26_43-27_43-28_43-29_43-30_43-31_43-32_43-33_43-34_43-35_43-36_43-37_43-38_43-39_43-40_43-41_43-42_43-43_43-44_43-45_43-46_43-47_43-48_43-49_43-50_43-51_43-52_43-53_43-54_43-55_43-56_43-57_43-58_43-59_43-60_43-61_43-62_43-63_43-64_43-65_43-66_43-67_43-68_43-69_43-70_43-71_43-72_43-73_43-74_43-75_43-76_43-77_43-78_43-79_43-80_43-81_43-82_43-83_43-84_43-85_43-86_43-87_43-88_43-89_43-90_43-91_43-92_43-93_43-94_43-95_43-96_43-97_43-98_43-99_44-0_44-1_44-2_44-3_44-4_44-5_44-6_44-7_44-8_44-9_44-10_44-11_44-12_44-13_44-14_44-15_44-16_44-17_44-18_44-19_44-20_44-21_44-22_44-23_44-24_44-25_44-26_44-27_44-28_44-29_44-30_44-31_44-32_44-33_44-34_44-35_44-36_44-37_44-38_44-39_44-40_44-41_44-42_44-43_44-44_44-45_44-46_44-47_44-48_44-49_44-50_44-51_44-52_44-53_44-54_44-55_44-56_44-57_44-58_44-59_44-60_44-61_44-62_44-63_44-64_44-65_44-66_44-67_44-68_44-69_44-70_44-71_44-72_44-73_44-74_44-75_44-76_44-77_44-78_44-79_44-80_44-81_44-82_44-83_44-84_44-85_44-86_44-87_44-88_44-89_44-90_44-91_44-92_44-93_44-94_44-95_44-96_44-97_44-98_44-99_45-0_45-1_45-2_45-3_45-4_45-5_45-6_45-7_45-8_45-9_45-10_45-11_45-12_45-13_45-14_45-15_45-16_45-17_45-18_45-19_45-20_45-21_45-22_45-23_45-24_45-25_45-26_45-27_45-28_45-29_45-30_45-31_45-32_45-33_45-34_45-35_45-36_45-37_45-38_45-39_45-40_45-41_45-42_45-43_45-44_45-45_45-46_45-47_45-48_45-49_45-50_45-51_45-52_45-53_45-54_45-55_45-56_45-57_45-58_45-59_45-60_45-61_45-62_45-63_45-64_45-65_45-66_45-67_45-68_45-69_45-70_45-71_45-72_45-73_45-74_45-75_45-76_45-77_45-78_45-79_45-80_45-81_45-82_45-83_45-84_45-85_45-86_45-87_45-88_45-89_45-90_45-91_45-92_45-93_45-94_45-95_45-96_45-97_45-98_45-99_46-0_46-1_46-2_46-3_46-4_46-5_46-6_46-7_46-8_46-9_46-10_46-11_46-12_46-13_46-14_46-15_46-16_46-17_46-18_46-19_46-20_46-21_46-22_46-23_46-24_46-25_46-26_46-27_46-28_46-29_46-30_46-31_46-32_46-33_46-34_46-35_46-36_46-37_46-38_46-39_46-40_46-41_46-42_46-43_46-44_46-45_46-46_46-47_46-48_46-49_46-50_46-51_46-52_46-53_46-54_46-55_46-56_46-57_46-58_46-59_46-60_46-61_46-62_46-63_46-64_46-65_46-66_46-67_46-68_46-69_46-70_46-71_46-72_46-73_46-74_46-75_46-76_46-77_46-78_46-79_46-80_46-81_46-82_46-83_46-84_46-85_46-86_46-87_46-88_46-89_46-90_46-91_46-92_46-93_46-94_46-95_46-96_46-97_46-98_46-99_47-0_47-1_47-2_47-3_47-4_47-5_47-6_47-7_47-8_47-9_47-10_47-11_47-12_47-13_47-14_47-15_47-16_47-17_47-18_47-19_47-20_47-21_47-22_47-23_47-24_47-25_47-26_47-27_47-28_47-29_47-30_47-31_47-32_47-33_47-34_47-35_47-36_47-37_47-38_47-39_47-40_47-41_47-42_47-43_47-44_47-45_47-46_47-47_47-48_47-49_47-50_47-51_47-52_47-53_47-54_47-55_47-56_47-57_47-58_47-59_47-60_47-61_47-62_47-63_47-64_47-65_47-66_47-67_47-68_47-69_47-70_47-71_47-72_47-73_47-74_47-75_47-76_47-77_47-78_47-79_47-80_47-81_47-82_47-83_47-84_47-85_47-86_47-87_47-88_47-89_47-90_47-91_47-92_47-93_47-94_47-95_47-96_47-97_47-98_47-99_48-0_48-1_48-2_48-3_48-4_48-5_48-6_48-7_48-8_48-9_48-10_48-11_48-12_48-13_48-14_48-15_48-16_48-17_48-18_48-19_48-20_48-21_48-22_48-23_48-24_48-25_48-26_48-27_48-28_48-29_48-30_48-31_48-32_48-33_48-34_48-35_48-36_48-37_48-38_48-39_48-40_48-41_48-42_48-43_48-44_48-45_48-46_48-47_48-48_48-49_48-50_48-51_48-52_48-53_48-54_48-55_48-56_48-57_48-58_48-59_48-60_48-61_48-62_48-63_48-64_48-65_48-66_48-67_48-68_48-69_48-70_48-71_48-72_48-73_48-74_48-75_48-76_48-77_48-78_48-79_48-80_48-81_48-82_48-83_48-84_48-85_48-86_48-87_48-88_48-89_48-90_48-91_48-92_48-93_48-94_48-95_48-96_48-97_48-98_48-99_49-0_49-1_49-2_49-3_49-4_49-5_49-6_49-7_49-8_49-9_49-10_49-11_49-12_49-13_49-14_49-15_49-16_49-17_49-18_49-19_49-20_49-21_49-22_49-23_49-24_49-25_49-26_49-27_49-28_49-29_49-30_49-31_49-32_49-33_49-34_49-35_49-36_49-37_49-38_49-39_49-40_49-41_49-42_49-43_49-44_49-45_49-46_49-47_49-48_49-49_49-50_49-51_49-52_49-53_49-54_49-55_49-56_49-57_49-58_49-59_49-60_49-61_49-62_49-63_49-64_49-65_49-66_49-67_49-68_49-69_49-70_49-71_49-72_49-73_49-74_49-75_49-76_49-77_49-78_49-79_49-80_49-81_49-82_49-83_49-84_49-85_49-86_49-87_49-88_49-89_49-90_49-91_49-92_49-93_49-94_49-95_49-96_49-97_49-98_49-99_50-0_50-1_50-2_50-3_50-4_50-5_50-6_50-7_50-8_50-9_50-10_50-11_50-12_50-13_50-14_50-15_50-16_50-17_50-18_50-19_50-20_50-21_50-22_50-23_50-24_50-25_50-26_50-27_50-28_50-29_50-30_50-31_50-32_50-33_50-34_50-35_50-36_50-37_50-38_50-39_50-40_50-41_50-42_50-43_50-44_50-45_50-46_50-47_50-48_50-49_50-50_50-51_50-52_50-53_50-54_50-55_50-56_50-57_50-58_50-59_50-60_50-61_50-62_50-63_50-64_50-65_50-66_50-67_50-68_50-69_50-70_50-71_50-72_50-73_50-74_50-75_50-76_50-77_50-78_50-79_50-80_50-81_50-82_50-83_50-84_50-85_50-86_50-87_50-88_50-89_50-90_50-91_50-92_50-93_50-94_50-95_50-96_50-97_50-98_50-99_51-0_51-1_51-2_51-3_51-4_51-5_51-6_51-7_51-8_51-9_51-10_51-11_51-12_51-13_51-14_51-15_51-16_51-17_51-18_51-19_51-20_51-21_51-22_51-23_51-24_51-25_51-26_51-27_51-28_51-29_51-30_51-31_51-32_51-33_51-34_51-35_51-36_51-37_51-38_51-39_51-40_51-41_51-42_51-43_51-44_51-45_51-46_51-47_51-48_51-49_51-50_51-51_51-52_51-53_51-54_51-55_51-56_51-57_51-58_51-59_51-60_51-61_51-62_51-63_51-64_51-65_51-66_51-67_51-68_51-69_51-70_51-71_51-72_51-73_51-74_51-75_51-76_51-77_51-78_51-79_51-80_51-81_51-82_51-83_51-84_51-85_51-86_51-87_51-88_51-89_51-90_51-91_51-92_51-93_51-94_51-95_51-96_51-97_51-98_51-99_52-0_52-1_52-2_52-3_52-4_52-5_52-6_52-7_52-8_52-9_52-10_52-11_52-12_52-13_52-14_52-15_52-16_52-17_52-18_52-19_52-20_52-21_52-22_52-23_52-24_52-25_52-26_52-27_52-28_52-29_52-30_52-31_52-32_52-33_52-34_52-35_52-36_52-37_52-38_52-39_52-40_52-41_52-42_52-43_52-44_52-45_52-46_52-47_52-48_52-49_52-50_52-51_52-52_52-53_52-54_52-55_52-56_52-57_52-58_52-59_52-60_52-61_52-62_52-63_52-64_52-65_52-66_52-67_52-68_52-69_52-70_52-71_52-72_52-73_52-74_52-75_52-76_52-77_52-78_52-79_52-80_52-81_52-82_52-83_52-84_52-85_52-86_52-87_52-88_52-89_52-90_52-91_52-92_52-93_52-94_52-95_52-96_52-97_52-98_52-99_53-0_53-1_53-2_53-3_53-4_53-5_53-6_53-7_53-8_53-9_53-10_53-11_53-12_53-13_53-14_53-15_53-16_53-17_53-18_53-19_53-20_53-21_53-22_53-23_53-24_53-25_53-26_53-27_53-28_53-29_53-30_53-31_53-32_53-33_53-34_53-35_53-36_53-37_53-38_53-39_53-40_53-41_53-42_53-43_53-44_53-45_53-46_53-47_53-48_53-49_53-50_53-51_53-52_53-53_53-54_53-55_53-56_53-57_53-58_53-59_53-60_53-61_53-62_53-63_53-64_53-65_53-66_53-67_53-68_53-69_53-70_53-71_53-72_53-73_53-74_53-75_53-76_53-77_53-78_53-79_53-80_53-81_53-82_53-83_53-84_53-85_53-86_53-87_53-88_53-89_53-90_53-91_53-92_53-93_53-94_53-95_53-96_53-97_53-98_53-99_54-0_54-1_54-2_54-3_54-4_54-5_54-6_54-7_54-8_54-9_54-10_54-11_54-12_54-13_54-14_54-15_54-16_54-17_54-18_54-19_54-20_54-21_54-22_54-23_54-24_54-25_54-26_54-27_54-28_54-29_54-30_54-31_54-32_54-33_54-34_54-35_54-36_54-37_54-38_54-39_54-40_54-41_54-42_54-43_54-44_54-45_54-46_54-47_54-48_54-49_54-50_54-51_54-52_54-53_54-54_54-55_54-56_54-57_54-58_54-59_54-60_54-61_54-62_54-63_54-64_54-65_54-66_54-67_54-68_54-69_54-70_54-71_54-72_54-73_54-74_54-75_54-76_54-77_54-78_54-79_54-80_54-81_54-82_54-83_54-84_54-85_54-86_54-87_54-88_54-89_54-90_54-91_54-92_54-93_54-94_55-0_55-1_55-2_55-3_55-4_55-5_55-6_55-7_55-8_55-9_55-10_55-11_55-12_55-13_55-14_55-15_55-16_55-17_55-18_55-19_55-20_55-21_55-22_55-23_55-24_55-25_55-26_55-27_55-28_55-29_55-30_55-31_55-32_55-33_55-34_55-35_55-36_55-37_55-38_55-39_55-40_55-41_55-42_55-43_55-44_55-45_55-46_55-47_55-48_55-49_55-50_55-51_55-52_55-53_55-54_55-55_55-56_55-57_55-58_55-59_55-60_55-61_55-62_55-63_55-64_55-65_55-66_55-67_55-68_55-69_55-70_55-71_55-72_55-73_55-74_55-75_55-76_55-77_55-78_55-79_55-80_55-81_55-82_55-83_55-84_55-85_55-86_55-87_55-88_55-89_55-90_55-91_55-92_55-93_55-94_55-95_55-96_55-97_55-98_55-99_56-0_56-1_56-2_56-3_56-4_56-5_56-6_56-7_56-8_56-9_56-10_56-11_56-12_56-13_56-14_56-15_56-16_56-17_56-18_56-19_56-20_56-21_56-22_56-23_56-24_56-25_56-26_56-27_56-28_56-29_56-30_56-31_56-32_56-33_56-34_56-35_56-36_56-37_56-38_56-39_56-40_56-41_56-42_56-43_56-44_56-45_56-46_56-47_56-48_56-49_56-50_56-51_56-52_56-53_56-54_56-55_56-56_56-57_56-58_56-59_56-60_56-61_56-62_56-63_56-64_56-65_56-66_56-67_56-68_56-69_56-70_56-71_56-72_56-73_56-74_56-75_56-76_56-77_56-78_56-79_56-80_56-81_56-82_56-83_56-84_56-85_56-86_56-87_56-88_56-89_56-90_56-91_56-92_56-93_56-94_56-95_56-96_56-97_56-98_56-99_57-0_57-1_57-2_57-3_57-4_57-5_57-6_57-7_57-8_57-9_57-10_57-11_57-12_57-13_57-14_57-15_57-16_57-17_57-18_57-19_57-20_57-21_57-22_57-23_57-24_57-25_57-26_57-27_57-28_57-29_57-30_57-31_57-32_57-33_57-34_57-35_57-36_57-37_57-38_57-39_57-40_57-41_57-42_57-43_57-44_57-45_57-46_57-47_57-48_57-49_57-50_57-51_57-52_57-53_57-54_57-55_57-56_57-57_57-58_57-59_57-60_57-61_57-62_57-63_57-64_57-65_57-66_57-67_57-68_57-69_57-70_57-71_57-72_57-73_57-74_57-75_57-76_57-77_57-78_57-79_57-80_57-81_57-82_57-83_57-84_57-85_57-86_57-87_57-88_57-89_57-90_57-91_57-92_57-93_57-94_57-95_57-96_57-97_57-98_57-99_58-0_58-1_58-2_58-3_58-4_58-5_58-6_58-7_58-8_58-9_58-10_58-11_58-12_58-13_58-14_58-15_58-16_58-17_58-18_58-19_58-20_58-21_58-22_58-23_58-24_58-25_58-26_58-27_58-28_58-29_58-30_58-31_58-32_58-33_58-34_58-35_58-36_58-37_58-38_58-39_58-40_58-41_58-42_58-43_58-44_58-45_58-46_58-47_58-48_58-49_58-50_58-51_58-52_58-53_58-54_58-55_58-56_58-57_58-58_58-59_58-60_58-61_58-62_58-63_58-64_58-65_58-66_58-67_58-68_58-69_58-70_58-71_58-72_58-73_58-74_58-75_58-76_58-77_58-78_58-79_58-80_58-81_58-82_58-83_58-84_58-85_58-86_58-87_58-88_58-89_58-90_58-91_58-92_58-93_58-94_58-95_58-96_58-97_58-98_58-99_59-0_59-1_59-2_59-3_59-4_59-5_59-6_59-7_59-8_59-9_59-10_59-11_59-12_59-13_59-14_59-15_59-16_59-17_59-18_59-19_59-20_59-21_59-22_59-23_59-24_59-25_59-26_59-27_59-28_59-29_59-30_59-31_59-32_59-33_59-34_59-35_59-36_59-37_59-38_59-39_59-40_59-41_59-42_59-43_59-44_59-45_59-46_59-47_59-48_59-49_59-50_59-51_59-52_59-53_59-54_59-55_59-56_59-57_59-58_59-59_59-60_59-61_59-62_59-63_59-64_59-65_59-66_59-67_59-68_59-69_59-70_59-71_59-72_59-73_59-74_59-75_59-76_59-77_59-78_59-79_59-80_59-81_59-82_59-83_59-84_59-85_59-86_59-87_59-88_59-89_59-90_59-91_59-92_59-93_59-94_59-95_59-96_59-97_59-98_59-99_60-0_60-1_60-2_60-3_60-4_60-5_60-6_60-7_60-8_60-9_60-10_60-11_60-12_60-13_60-14_60-15_60-16_60-17_60-18_60-19_60-20_60-21_60-22_60-23_60-24_60-25_60-26_60-27_60-28_60-29_60-30_60-31_60-32_60-33_60-34_60-35_60-36_60-37_60-38_60-39_60-40_60-41_60-42_60-43_60-44_60-45_60-46_60-47_60-48_60-49_60-50_60-51_60-52_60-53_60-54_60-55_60-56_60-57_60-58_60-59_60-60_60-61_60-62_60-63_60-64_60-65_60-66_60-67_60-68_60-69_60-70_60-71_60-72_60-73_60-74_60-75_60-76_60-77_60-78_60-79_60-80_60-81_60-82_60-83_60-84_60-85_60-86_60-87_60-88_60-89_60-90_60-91_60-92_60-93_60-94_60-95_60-96_60-97_60-98_60-99_61-0_61-1_61-2_61-3_61-4_61-5_61-6_61-7_61-8_61-9_61-10_61-11_61-12_61-13_61-14_61-15_61-16_61-17_61-18_61-19_61-20_61-21_61-22_61-23_61-24_61-25_61-26_61-27_61-28_61-29_61-30_61-31_61-32_61-33_61-34_61-35_61-36_61-37_61-38_61-39_61-40_61-41_61-42_61-43_61-44_61-45_61-46_61-47_61-48_61-49_61-50_61-51_61-52_61-53_61-54_61-55_61-56_61-57_61-58_61-59_61-60_61-61_61-62_61-63_61-64_61-65_61-66_61-67_61-68_61-69_61-70_61-71_61-72_61-73_61-74_61-75_61-76_61-77_61-78_61-79_61-80_61-81_61-82_61-83_61-84_61-85_61-86_61-87_61-88_61-89_61-90_61-91_61-92_61-93_61-94_61-95_61-96_61-97_61-98_61-99_62-0_62-1_62-2_62-3_62-4_62-5_62-6_62-7_62-8_62-9_62-10_62-11_62-12_62-13_62-14_62-15_62-16_62-17_62-18_62-19_62-20_62-21_62-22_62-23_62-24_62-25_62-26_62-27_62-28_62-29_62-30_62-31_62-32_62-33_62-34_62-35_62-36_62-37_62-38_62-39_62-40_62-41_62-42_62-43_62-44_62-45_62-46_62-47_62-48_62-49_62-50_62-51_62-52_62-53_62-54_62-55_62-56_62-57_62-58_62-59_62-60_62-61_62-62_62-63_62-64_62-65_62-66_62-67_62-68_62-69_62-70_62-71_62-72_62-73_62-74_62-75_62-76_62-77_62-78_62-79_62-80_62-81_62-82_62-83_62-84_62-85_62-86_62-87_62-88_62-89_62-90_62-91_62-92_62-93_62-94_62-95_62-96_62-97_62-98_62-99_63-0_63-1_63-2_63-3_63-4_63-5_63-6_63-7_63-8_63-9_63-10_63-11_63-12_63-13_63-14_63-15_63-16_63-17_63-18_63-19_63-20_63-21_63-22_63-23_63-24_63-25_63-26_63-27_63-28_63-29_63-30_63-31_63-32_63-33_63-34_63-35_63-36_63-37_63-38_63-39_63-40_63-41_63-42_63-43_63-44_63-45_63-46_63-47_63-48_63-49_63-50_63-51_63-52_63-53_63-54_63-55_63-56_63-57_63-58_63-59_63-60_63-61_63-62_63-63_63-64_63-65_63-66_63-67_63-68_63-69_63-70_63-71_63-72_63-73_63-74_63-75_63-76_63-77_63-78_63-79_63-80_63-81_63-82_63-83_63-84_63-85_63-86_63-87_63-88_63-89_63-90_63-91_63-92_63-93_63-94_6... https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3p-Q201fC7x6y50p4Q-f5_x7A63f13W5-2_q1-1W7w-W_6y-A_x2_54f2-5_5-0_5-1_1-0_2-0_2-1_2-2_2-3_2-4_2-5_2-6_2-7_2-8_2-9_2-10_2-11_2-12_2-13_2-14_2-15_2-16_2-17_2-18_2-19_2-20_2-21_2-22_2-23_2-24_2-25_2-26_2-27_2-28_2-29_2-30_2-31_2-32_2-33_2-34_2-35_2-36_2-37_2-38_2-39_2-40_2-41_2-42_2-43_2-44_2-45_2-46_2-47_2-48_2-49_2-50_2-51_2-52_2-53_2-54_2-55_2-56_2-57_2-58_2-59_2-60_2-61_2-62_2-63_2-64_2-65_2-66_2-67_2-68_2-69_2-70_2-71_2-72_2-73_2-74_2-75_2-76_2-77_2-78_2-79_2-80_2-81_2-82_2-83_2-84_2-85_2-86_2-87_2-88_2-89_2-90_2-91_2-92_2-93_2-94_2-95_2-96_2-97_2-98_2-99_3-0_3-1_3-2_3-3_3-4_3-5_3-6_3-7_3-8_3-9_3-10_3-11_3-12_3-13_3-14_3-15_3-16_3-17_3-18_3-19_3-20_3-21_3-22_3-23_3-24_3-25_3-26_3-27_3-28_3-29_3-30_3-31_3-32_3-33_3-34_3-35_3-36_3-37_3-38_3-39_3-40_3-41_3-42_3-43_3-44_3-45_3-46_3-47_3-48_3-49_3-50_3-51_3-52_3-53_3-54_3-55_3-56_3-57_3-58_3-59_3-60_3-61_3-62_3-63_3-64_3-65_3-66_3-67_3-68_3-69_3-70_3-71_3-72_3-73_3-74_3-75_3-76_3-77_3-78_3-79_3-80_3-81_3-82_3-83_3-84_3-85_3-86_3-87_3-88_3-89_3-90_3-91_3-92_3-93_3-94_3-95_3-96_3-97_3-98_3-99_4-0_4-1_4-2_4-3_4-4_4-5_4-6_4-7_4-8_4-9_4-10_4-11_4-12_4-13_4-14_4-15_4-16_4-17_4-18_4-19_4-20_4-21_4-22_4-23_4-24_4-25_4-26_4-27_4-28_4-29_4-30_4-31_4-32_4-33_4-34_4-35_4-36_4-37_4-38_4-39_40-41_42_43_44_45_46_47_48_49_50_51_52_53_54_55_56_57_58_59_60_61_62_63_64_65_66_67_68_69_70_71_72_73_74_75_76_77_78_79_80_81_82_83_84_85_86_87_88_89_90_91_92_93_94_95_96_97_98_99_100_101_102_103_104_105_106_107_108_109_110_111_112_113_114_115_116_117_118_119_120_121_122_123_124_125_126_127_128_129_130_131_132_133_134_135_136_137_138_139_140_141_142_143_144_145_146_147_148_149_150_151_152_153_154_155_156_157_158_159_160_161_162_163_164_165_166_167_168_169_170_171_172_173_174_175_176_177_178_179_180_181_182_183_184_185_186_187_188_189_190_191_192_193_194_195_196_197_198_199_200_201_202_203_204_205_206_207_208_209_210_211_212_213_214_215_216_217_218_219_220_221_222_223_224_225_226_227_228_229_230_231_232_233_234_235_236_237_238_239_240_241_242_243_244_245_246_247_248_249_250_251_252_253_254_255_256_257_258_259_260_261_262_263_264_265_266_267_268_269_270_271_272_273_274_275_276_277_278_279_280_281_282_283_284_285_286_287_288_289_290_291_292_293_294_295_296_297_298_299_300_301_302_303_304_305_306_307_308_309_310_311_312_313_314_315_316_317_318_319_320_321_322_323_324_325_326_327_328_329_330_331_332_333_334_335_336_337_338_339_340_341_342_343_344_345_346_347_348_349_350_351_352_353_354_355_356_357_358_359_360_361_362_363_364_365_366_367_368_369_370_371_372_373_374_375_376_377_378_379_380_381_382_383_384_385_386_387_388_389_390_391_392_393_394_395_396_397_398_399_400_401_402_403_404_405_406_407_408_409_410_411_412_413_414_415_416_417_418_419_420_421_422_423_424_425_426_427_428_429_430_431_432_433_434_435_436_437_438_439_440_441_442_443_444_445_446_447_448_449_450_451_452_453_454_455_456_457_458_459_460_461_462_463_464_465_466_467_468_469_470_471_472_473_474_475_476_477_478_479_480_481_482_483_484_485_486_487_488_489_490_491_492_493_494_495_496_497_498_499_500_501_502_503_504_505_506_507_508_509_510_511_512_513_514_515_516_517_518_519_520_521_522_523_524_525_526_527_528_529_530_531_532_533_534_535_536_537_538_539_540_541_542_543_544_545_546_547_548_549_550_551_552_553_554_555_556_557_558_559_560_561_562_563_564_565_566_567_568_569_570_571_572_573_574_575_576_577_578_579_580_581_582_583_584_585_586_587_588_589_590_591_592_593_594_595_596_597_598_599_600_601_602_603_604_605_606_607_608_609_610_611_612_613_614_615_616_617_618_619_620_621_622_623_624_625_626_627_628_629_630_631_632_633_634_635_636_637_638_639_640_641_642_643_644_645_646_647_648_649_650_651_652_653_654_655_656_657_658_659_660_661_662_663_664_665_666_667_668_669_670_671_672_673_674_675_676_677_678_679_680_681_682_683_684_685_686_687_688_689_690_691_692_693_694_695_696_697_698_699_700_701_702_703_704_705_706_707_708_709_710_711_712_713_714_715_716_717_718_719_720_721_722_723_724_725_726_727_728_729_730_731_732_733_734_735_736_737_738_739_740_741_742_743_744_745_746_747_748_749_750_751_752_753_754_755_756_757_758_759_760_761_762_763_764_765_766_767_768_769_770_771_772_773_774_775_776_777_778_779_780_781_782_783_784_785_786_787_788_789_790_791_792_793_794_795_796_797_798_799_800_801_802_803_804_805_806_807_808_809_810_811_812_813_814_815_816_817_818_819_820_821_822_823_824_825_826_827_828_829_830_831_832_833_834_835_836_837_838_839_840_841_842_843_844_845_846_847_848_849_850_851_852_853_854_855_856_857_858_859_860_861_862_863_864_865_866_867_868_869_870_871_872_873_874_875_876_877_878_879_880_881_882_883_884_885_886_887_888_889_890_891_892_893_894_895_896_897_898_899_900_901_902_903_904_905_906_907_908_909_910_911_912_913_914_915_916_917_918_919_920_921_922_923_924_925_926_927_928_929_930_931_932_933_934_935_936_937_938_939_940_941_942_943_944_95_96_97_98_99_100_101_102_103_104_105_106_107_108_109_110_111_112_113_114_115_116_117_118_119_120_121_122_123_124_125_126_127_128_129_130_131_132_133_134_135_136_137_138_139_140_141_142_143_144_145_146_147_148_149_150_151_152_153_154_155_156_157_158_159_160_161_162_163_164_165_166_167_168_169_170_171_172_173_174_175_176_177_178_179_180_181_182_183_184_185_186_187_188_189_190_191_192_193_194_195_196_197_198_199_200_201_202_203_204_205_206_207_208_209_210_211_212_213_214_215_216_217_218_219_220_221_222_223_224_225_226_227_228_229_230_231_232_233_234_235_236_237_238_239_240_241_242_243_244_245_246_247_248_249_250_251_252_253_254_255_256_257_258_259_260_261_262_263_264_265_266_267_268_269_270_271_272_273_274_275_276_277_278_279_280_281_282_283_284_285_286_287_288_289_290_291_292_293_294_295_296_297_298_299_300_301_302_303_304_305_306_307_308_309_310_311_312_313_314_315_316_317_318_319_320_321_322_323_324_325_326_327_328_329_330_331_332_333_334_335_336_337_338_339_340_341_342_343_344_345_346_347_348_349_350_351_352_353_354_355_356_357_358_359_360_361_362_363_364_365_366_367_368_369_370_371_372_373_374_375_376_377_378_379_380_381_382_383_384_385_386_387_388_389_390_391_392_393_394_395_396_397_398_399_400_401_402_403_404_405_406_407_408_409_410_411_412_413_414_415_416_417_418_419_420_421_422_423_424_425_426_427_428_429_430_431_432_433_434_435_436_437_438_439_440_441_442_443_444_445_446_447_448_449_450_451_452_453_454_455_456_457_458_459_460_461_462_463_464_465_466_467_468_469_470_471_472_473_474_475_476_477_478_479_480_481_482_483_484_485_486_487_488_489_490_491_492_493_494_495_496_497_498_499_500_501_502_503_504_505_506_507_508_509_510_511_512_513_514_515_516_517_518_519_520_521_522_523_524_525_526_527_528_529_530_531_532_533_534_535_536_537_538_539_540_541_542_543_544_545_546_547_548_549_550_551_552_553_554_555_556_557_558_559_560_561_562_563_564_565_566_567_568_569_570_571_572_573_574_575_576_577_578_579_580_581_582_583_584_585_586_587_588_589_590_591_592_593_594_595_596_597_598_599_600_601_602_603_604_605_606_607_608_609_610_611_612_613_614_615_616_617_618_619_620_621_622_623_624_625_626_627_628_629_630_631_632_633_634_635_636_637_638_639_640_641_642_643_644_645_646_647_648_649_650_651_652_653_654_655_656_657_658_659_660_661_662_663_664_665_666_667_668_669_670_671_672_673_674_675_676_677_678_679_680_681_682_683_684_685_686_687_688_689_690_691_692_693_694_695_696_697_698_699_700_701_702_703_704_705_706_707_708_709_710_711_712_713_714_715_716_717_718_719_720_721_722_723_724_725_726_727_728_729_730_731_732_733_734_735_736_737_738_739_740_741_742_743_744_745_746_747_748_749_750_751_752_753_754_755_756_757_758_759_760_761_762_763_764_765_766_767_768_769_770_771_772_773_774_775_776_777_778_779_780_781_782_783_784_785_786_787_788_789_790_791_792_793_794_795_796_797_798_799_800_801_802_803_804_805_806_807_808_809_810_811_812_813_814_815_816_817_818_819_820_821_822_823_824_825_826_827_828_829_830_831_832_833_834_835_836_837_838_839_840_841_842_843_844_845_846_847_848_849_850_851_852_853_854_855_856_857_858_859_860_861_862_863_864_865_866_867_868_869_870_871_872_873_874_875_876_877_878_879_880_881_882_883_884_885_886_887_888_889_890_891_892_893_894_895_896_897_898_899_900_901_902_903_904_905_906_907_908_909_910_911_912_913_914_915_916_917_918_919_920_921_922_923_924_925_926_927_928_929_930_931_932_933_934_935_936_937_938_939_940_941_942_943_944_945_946_947_948_949_950_951_952_953_954_955_956_957_958_959_960_961_962_963_964_965_966_967_968_969_970_971_972_973_974_975_976_977_978_99_100_101_102_103_104_105_106_107_108_109_110_111_112_113_114_115_116_117_118_119_120_121_122_123_124_125_126_127_128_129_130_131_132_133_134_135_136_137_138_139_140_141_142_143_144_145_146_147_148_149_150_151_152_153_154_155_156_157_158_159_160_161_162_163_164_165_166_167_168_169_170_171_172_173_174_175_176_177_178_179_180_181_182_183_184_185_186_187_188_189_190_191_192_193_194_195_196_197_198_199_200_201_202_203_204_205_206_207_208_209_210_211_212_213_214_215_216_217_218_219_220_221_222_223_224_225_226_227_228_229_230_231_232_233_234_235_236_237_238_239_240_241_242_243_244_245_246_247_248_249_250_251_252_253_254_255_256_257_258_259_260_261_262_263_264_265_266_267_268_269_270_271_272_273_274_275_276_277_278_279_280_281_282_283_284_285_286_287_288_289_290_291_292_293_294_295_296_297_298_299_300_301_302_303_304_305_306_307_308_309_310_311_312_313_314_315_316_317_318_319_320_321_322_323_324_325_326_327_328_329_330_331_332_333_334_335_336_337_338_339_340_341_342_343_344_345_346_347_348_349_350_351_352_353_354_355_356_357_358_359_360_361_362_363_364_365_366_367_368_369_370_371_372_373_374_375_376_377_378_379_380_381_382_383_384_385_386_387_388_389_390_391_392_393_394_395_396_397_398_399_400_401_402_403_404_405_406_407_408_409_410_411_412_413_414_415_416_417_418_419_420_421_422_423_424_425_426_427_428_429_430_431_432_433_434_435_436_437_438_439_440_441_442_443_444_445_446_447_448_449_450_451_452_453_454_455_456_457_458_459_460_461_462_463_464_465_466_467_468_469_470_471_472_473_474_475_476_477_478_479_480_481_482_483_484_485_486_487_488_489_490_491_492_493_494_495_496_497_498_499_500_501_502_503_504_505_506_507_508_509_510_511_512_513_514_515_516_517_518_519_520_521_522_523_524_525_526_527_528_529_530_531_532_533_534_535_536_537_538_539_540_541_542_543_544_545_546_547_548_549_550_551_552_553_554_555_556_557_558_559_560_561_562_563_564_565_566_567_568_569_570_571_572_573_574_55_576_577_578_579_580_581_582_583_584_585_586_587_588_589_590_591_592_593_594_595_596_597_598_599_600_601_602_603_604_605_606_607_608_609_610_611_612_613_614_615_616_617_618_619_620_621_622_623_624_625_626_627_628_629_630_631_632_633_634_635_636_637_638_639_640_641_642_643_644_645_646_647_648_649_650_651_652_653_654_655_656_657_658_659_660_661_662_663_664_665_666_667_668_669_670_671_672_673_674_675_676_677_678_679_680_681_682_683_684_685_686_687_688_689_690_691_692_693_694_695_696_697_698_699_700_701_702_703_704_705_706_707_708_709_710_711_712_713_714_715_716_717_718_719_720_721_722_723_724_725_726_727_728_729_730_731_732_733_734_735_736_737_738_739_740_741_742_743_744_745_746_747_748_749_750_751_752_753_754_755_756_757_758_759_760_761_762_763_764_765_766_767_768_769_770_771_772_773_774_775_776_777_778_779_780_781_782_783_784_785_786_787_788_789_790_791_792_793_794_795_796_797_798_799_800_801_802_803_804_805_806_807_808_809_810_811_812_813_814_815_816_817_818_819_820_821_822_823_824_825_826_827_828_829_830_831_832_833_834_835_836_837_838_839_840_841_842_843_844_845_846_847_848_849_850_851_852_853_854_855_856_857_858_859_860_861_862_863_864_865_866_867_868_869_870_871_872_873_874_875_876_877_878_879_880_881_882_883_884_885_886_887_888_889_890_891_892_893_894_895_896_897_898_899_900_901_902_903_904_905_906_907_908_909_910_911_912_913_914_915_916_917_918_919_920_921_922_923_924_925_926_927_928_929_930_931_932_933_934_935_936_937_938_939_940_941_942_943_944_945_946_947_948_949_950_951_952_953_954_955_956_957_958_959_960_961_962_963_964_965_966_967_968_969_970_971_972_973_974_975_976_977_978_979_980_981_982_983_984_985_986_987_988_989_990_991_992_993_994_995_996_997_998_999_1000_1001_1002_1003_1004_1005_1006_1007_1008_1009_1010_1011_1012_1013_1014_1015_1016_1017_1018_1019_1020_1021_1022_1023_1024_1025_1026_1027_1028_1029_1030_1031_1032_1033_1034_1035_1036_1037_1038_1039_1040_1041_1042_1043_1044_1045_1046_1047_1048_1049_1050_1051_1052_1053_1054_1055_1056_1057_1058_1059_1060_1061_1062_1063_1064_1065_1066_1067_1068_1069_1070_1071_1072_1073_1074_1075_1076_1077_1078_1079_1080_1081_1082_1083_1084_1085_1086_1087_1088_1089_1090_1091_1092_1093_1094_1095_1096_1097_1098_1099_1100_1101_1102_1103_1104_1105_1106_1107_1108_1109_1110_1111_1112_1113_1114_1115_1116_1117_1118_1119_1120_1121_1122_1123_1124_1125_1126_1127_1128_1129_1130_1131_1132_1133_1134_1135_1136_1137_1138_1139_1140_1141_1142_1143_1144_1145_1146_1147_1148_1149_1150_1151_1152_1153_1154_1155_1156_1157_1158_1159_1160_1161_1162_1163_1164_1165_1166_1167_1168_1169_1170_1171_1172_1173_1174_1175_1176_1177_1178_1179_1180_1181_1182_1183_1184_1185_1186_1187_1188_1189_1190_1191_1192_1193_1194_1195_1196_1197_1198_1199_1200_1201_1202_1203_1204_1205_1206_1207_1208_1209_1210_1211_1212_1213_1214_1215_1216_1217_1218_1219_1220_1221_1222_1223_1224_1225_1226_1227_1228_1229_1230_1231_1232_1233_1234_1235_1236_1237_1238_1239_1240_1241_1242_1243_1244_1245_1246_1247_1248_1249_1250_1251_1252_1253_1254_1255_1256_1257_1258_1259_1260_1261_1262_1263_1264_1265_1266_1267_1268_1269_1270_1271_1272_1273_1274_1275_1276_1277_1278_1279_1280_1281_1282_1283_1284_1285_1286_1287_1288_1289_1290_1291_1292_1293_1294_1295_1296_1297_1298_1299_1300_1301_1302_1303_1304_1305_1306_1307_1308_1309_1310_1311_1312_1313_1314_1315_1316_1317_1318_1319_1320_1321_1322_1323_1324_1325_1326_1327_1328_1329_1330_1331_1332_1333_1334_1335_1336_1337_1338_1339_1340_1341_1342_1343_1344_1345_1346_1347_1348_1349_1350_1351_1352_1353_154_1355_1356_1357_1358_1359_1360_1361_1362_1363_1364_1365_1366_1367_1368_1369_1370_1371_1372_1373_1374_1375_1376_1377_1378_1379_1380_1381_1382_1383_1384_1385_1386_1387_1388_1389_1390_1391_1392_1393_1394_1395_1396_1397_1398_1399_1400_1401_1402_1403_1404_1405_1406_1407_1408_1409_1410_1411_1412_1413_1414_1415_1416_1417_1418_1419_1420_1421_1422_1423_1424_1425_1426_1427_1428_1429_1430_1431_1432_1433_1434_1435_1436_1437_1438_1439_1440_1441_1442_1443_1444_1445_1446_1447_1448_1449_1450_1451_1452_1453_1454_1455_1456_1457_1458_1459_1460_1461_1462_1463_1464_1465_1466_1467_1468_1469_1470_1471_1472_1473_1474_1475_1476_1477_1478_1479_1480_1481_1482_1483_1484_1485_1486_1487_1488_1489_1490_1491_1492_1493_1494_1495_1496_1497_1498_1499_1500_1501_1502_1503_1504_1505_1506_1507_1508_1509_1510_1511_1512_1513_1514_1515_1516_1517_1518_1519_1520_1521_1522_1523_1524_1525_1526_1527_1528_1529_1530_1531_1532_1533_1534_1535_1536_1537_1538_1539_1540_1541_1542_1543_1544_1545_1546_1547_1548_1549_1550_1551_1552_1553_1554_1555_1556_1557_1558_1559_1560_1561_1562_1563_1564_1565_1566_1567_1568_1569_1570_1571_1572_1573_1574_1575_1576_1577_1578_1579_1580_1581_1582_1583_1584_1585_1586_1587_1588_1589_1590_1591_1592_1593_1594_1595_1596_1597_1598_1599_1600_1601_1602_1603_1604_1605_1606_1607_1608_1609_1610_1611_1612_1613_1614_1615_1616_1617_1618_1619_1620_1621_1622_1623_1624_1625_1626_1627_1628_1629_1630_1631_1632_1633_1634_1635_1636_1637_1638_1639_1640_1641_1642_1643_1644_1645_1646_1647_1648_1649_1650_1651_1652_1653_1654_1655_1656_1657_1658_1659_1660_1661_1662_1663_1664_1665_1666_1667_1668_1669_1670_1671_1672_1673_1674_1675_1676_1677_1678_1679_1680_1681_1682_1683_1684_1685_1686_1687_1688_1689_1690_1691_1692_1693_1694_1695_1696_1697_1698_1699_1700_1701_1702_1703_1704_1705_1706_1707_1708_1709_1710_1711_1712_1713_1714_1715_1716_1717_1718_1719_1720_1721_1722_1723_1724_1725_1726_1727_1728_1729_1730_1731_1732_1733_1734_1735_1736_1737_1738_1739_1740_1741_1742_1743_1744_1745_1746_1747_1748_1749_1750_1751_1752_1753_1754_1755_1756_1757_1758_1759_1760_1761_1762_1763_1764_1765_1766_1767_1768_1769_1770_1771_1772_1773_1774_1775_1776_1777_1778_1779_1780_1781_1782_1783_1784_1785_1786_1787_1788_1789_1790_1791_1792_1793_1794_1795_1796_1797_1798_1799_1800_1801_1802_1803_1804_1805_1806_1807_1808_1809_1810_1811_1812_1813_1814_1815_1816_1817_1818_1819_1820_1821_1822_1823_1824_1825_1826_1827_1828_1829_1830_1831_1832_1833_1834_1835_1836_1837_1838_1839_1840_1841_1842_1843_1844_1845_1846_1847_1848_1849_1850_1851_1852_1853_1854_1855_1856_1857_1858_1859_1860_1861_1862_1863_1864_1865_1866_1867_1868_1869_1870_1871_1872_1873_1874_1875_1876_1877_1878_1879_1880_1881_1882_1883_1884_1885_1886_1887_1888_1889_1890_1891_1892_1893_1894_1895_1896_1897_1898_1899_1900_1901_1902_1903_1904_1905_1906_1907_1908_1909_1910_1911_1912_1913_1914_1915_1916_1917_1918_1919_1920_1921_1922_1923_1924_1925_1926_1927_1928_1929_1930_1931_1932_1933_1934_1935_1936_1937_1938_1939_1940_1941_1942_1943_1944_1945_1946_1947_1948_1949_1950_1951_1952_1953_1954_1955_1956_1957_1958_1959_1960_1961_1962_1963_1964_1965_1966_1967_1968_1969_1970_1971_1972_1973_1974_1975_1976_1977_1978_1979_1980_1981_1982_1983_1984_1985_1986_1987_1988_1989_1990_1991_1992_1993_1994_1995_1996_1997_1998_1999_2000_2001_2002_2003_2004_2005_2006_2007_2008_2009_2010_2011_2012_2013_2014_2015_2016_2017_2018_2019_2020_2021_2022_2023_2024_2025_2026_2027_2028_2029_2030_2031_2032_2033_2034_2035_2036_2037_2038_2039_2040_2041_2042_2043_2044_2045_2046_2047_2048_2049_2050_2051_2052_2053_2054_2055_2056_2057_2058_2059_2060_2061_2062_2063_2064_2065_2066_2067_2068_2069_2070_2071_2072_2073_2074_2075_2076_2077_2078_2079_2080_2081_2082_2083_2084_2085_2086_2087_2088_2089_2090_2091_2092_2093_2094_2095_2096_2097_2098_2099_2100_2101_2102_2103_2104_2105_2106_2107_2108_2109_2110_2111_2112_2113_2114_2115_2116_2117_2118_2119_2120_2121_2122_2123_2124_2125_2126_2127_2128_2129_2130_2131_2132_2133_2134_2135_2136_2137_2138_2139_2140_2141_2142_2143_2144_2145_2146_2147_2148_2149_2150_2151_2152_2153_2154_2155_2156_2157_2158_2159_2160_2161_2162_2163_2164_2165_2166_2167_2168_2169_2170_2171_2172_2173_2174_2175_2176_2177_2178_2179_2180_2181_2182_2183_2184_2185_2186_2187_2188_2189_2190_2191_2192_2193_2194_2195_2196_2197_2198_2199_2200_2201_2202_2203_2204_2205_2206_2207_2208_2209_2210_2211_2212_2213_2214_2215_2216_2217_2218_2219_2220_2221_2222_2223_2224_2225_2226_2227_2228_2229_2230_2231_2232_2233_2234_2235_2236_2237_2238_2239_2240_2241_2242_2243_2244_2245_2246_2247_2248_2249_2250_2251_2252_2253_2254_2255_2256_2257_2258_2259_2260_2261_2262_2263_2264_2265_2266_2267_2268_2269_2270_2271_2272_2273_2274_2275_2276_2277_2278_2279_2280_2281_2282_2283_2284_2285_2286_2287_2288_2289_2290_2291_2292_2293_2294_2295_2296_2297_2298_2299_2300_2301_2302_2303_2304_2305_2306_2307_2308_2309_2310_2311_2312_2313_2314_2315_2316_2317_2318_2319_2320_2321_2322_2323_2324_2325_2326_2327_2328_2329_330_2331_2332_2333_2334_2335_2336_2337_2338_2339_2340_2341_2342_2343_2344_2345_2346_2347_2348_2349_2350_2351_2352_2353_2354_2355_2356_2357_2358_2359_2360_2361_2362_2363_2364_2365_2366_2367_2368_2369_2370_2371_2372_2373_2374_2375_2376_2377_2378_2379_2380_2381_2382_2383_2384_2385_2386_2387_2388_2389_2390_2391_2392_2393_2394_2395_2396_2397_2398_2399_2400_2401_2402_2403_2404_2405_2406_2407_2408_2409_2410_2411_2412_2413_2414_2415_2416_2417_2418_2419_2420_2421_2422_2423_2424_2425_2426_2427_2428_2429_2430_2431_2432_2433_2434_2435_2436_2437_2438_2439_2440_2441_2442_2443_2444_2445_2446_2447_2448_2449_2450_2451_2452_2453_2454_2455_2456_2457_2458_2459_2460_2461_2462_2463_2464_2465_2466_2467_2468_2469_2470_2471_2472_2473_2474_2475_2476_2477_2478_2479_2480_2481_2482_2483_2484_2485_2486_2487_2488_2489_2490_2491_2492_2493_2494_2495_2496_2497_2498_2499_2500_2501_2502_2503_2504_2505_2506_2507_2508_2509_2510_2511_2512_2513_2514_2515_2516_2517_2518_2519_2520_2521_2522_2523_2524_2525_2526_2527_2528_2529_2530_2531_2532_2533_2534_2535_2536_2537_2538_2539_2540_2541_2542_2543_2544_2545_2546_2547_2548_2549_2550_2551_2552_2553_2554_2555_2556_2557_2558_2559_2560_2561_2562_2563_2564_2565_2566_2567_2568_2569_2570_2571_2572_2573_2574_2575_2576_2577_2578_2579_2580_2581_2582_2583_2584_2585_2586_2587_2588_2589_2590_2591_2592_2593_2594_2595_2596_2597_2598_2599_2600_2601_2602_2603_2604_2605_2606_2607_2608_2609_2610_2611_2612_2613_2614_2615_2616_2617_2618_2619_2620_2621_2622_2623_2624_2625_2626_2627_2628_2629_2630_2631_2632_2633_2634_2635_2636_2637_2638_2639_2640_2641_2642_2643_2644_2645_2646_2647_2648_2649_2650_2651_2652_2653_2654_2655_2656_2657_2658_2659_2660_2661_2662_2663_2664_2665_2666_2667_2668_2669_2670_2671_2672_2673_2674_2675_2676_2677_2678_2679_2680_2681_2682_2683_2684_2685_2686_2687_2688_2689_2690_2691_2692_2693_2694_2695_2696_2697_2698_2699_2700_2701_2702_2703_2704_2705_2706_2707_2708_2709_2710_2711_2712_2713_2714_2715_2716_2717_2718_2719_2720_2721_2722_2723_2724_2725_2726_2727_2728_2729_2730_2731_2732_2733_2734_2735_2736_2737_2738_2739_2740_2741_2742_2743_2744_2745_2746_2747_2748_2749_2750_2751_2752_2753_2754_2755_2756_2757_2758_2759_2760_2761_2762_2763_2764_2765_2766_2767_2768_2769_2770_2771_2772_2773_2774_2775_2776_2777_2778_2779_2780_2781_2782_2783_2784_2785_2786_2787_2788_2789_2790_2791_2792_2793_2794_2795_2796_2797_2798_2799_2800_2801_2802_2803_2804_2805_2806_2807_2808_2809_2810_2811_2812_2813_2814_2815_2816_2817_2818_2819_2820_2821_2822_2823_2824_2825_2826_2827_2828_2829_2830_2831_2832_2833_2834_2835_2836_2837_2838_2839_2840_2841_2842_2843_2844_2845_2846_2847_2848_2849_2850_2851_2852_2853_2854_2855_2856_2857_2858_2859_2860_2861_2862_2863_2864_2865_2866_2867_2868_2869_2870_2871_2872_2873_2874_2875_2876_2877_2878_2879_2880_2881_2882_2883_2884_2885_2886_2887_2888_2889_2890_2891_2892_2893_2894_2895_2896_2897_2898_2899_2900_2901_2902_2903_2904_2905_2906_2907_2908_2909_2910_2911_2912_2913_2914_2915_2916_2917_2918_2919_2920_2921_2922_2923_2924_2925_2926_2927_2928_2929_2930_2931_2932_2933_2934_2935_2936_2937_2938_2939_2940_2941_2942_2943_2944_2945_2946_2947_2948_2949_2950_2951_2952_2953_2954_2955_2956_2957_2958_2959_2960_2961_2962_2963_2964_2965_2966_2967_2968_2969_2970_2971_2972_2973_2974_2975_2976_2977_2978_2979_2980_2981_2982_2983_2984_2985_2986_2987_2988_2989_2990_2991_2992_2993_2994_2995_2996_2997_2998_2999_3000_3001_3002_3003_3004_3005_3006_3007_3008_3009_3010_3011_3012_3013_3014_3015_3016_3017_3018_3019_3020_3021_3022_3023_3024_3025_3026_3027_3028_3029_3030_3031_3032_3033_3034_3035_3036_3037_3038_3039_3040_3041_3042_3043_3044_345_3046_3047_3048_3049_3050_3051_3052_3053_3054_3055_3056_3057_3058_3059_3060_3061_3062_3063_3064_3065_3066_3067_3068_3069_3070_3071_3072_3073_3074_3075_3076_3077_3078_3079_3080_3081_3082_3083_3084_3085_3086_3087_3088_3089_3090_3091_3092_3093_3094_3095_3096_3097_3098_3099_3100_3101_3102_3103_3104_3105_3106_3107_3108_3109_3110_3111_3112_3113_3114_3115_3116_3117_3118_3119_3120_3121_3122_3123_3124_3125_3126_3127_3128_3129_3130_3131_3132_3133_3134_3135_3136_3137_3138_3139_3140_3141_3142_3143_3144_3145_3146_3147_3148_3149_3150_3151_3152_3153_3154_3155_3156_3157_3158_3159_3160_3161_3162_3163_3164_3165_3166_3167_3168_3169_3170_3171_3172_3173_3174_3175_3176_3177_3178_3179_3180_3181_3182_3183_3184_3185_3186_3187_3188_3189_3190_3191_3192_3193_3194_3195_3196_3197_3198_3199_3200_3201_3202_3203_3204_3205_3206_3207_3208_3209_3210_3211_3212_3213_3214_3215_3216_3217_3218_3219_3220_3221_3222_3223_3224_3225_3226_3227_3228_3229_3230_3231_3232_3233_3234_3235_3236_3237_32

Synthetic Methodologies for Docosa 6,9 Dien 11 Ol and Its Analogs

Retrosynthetic Analysis of Docosa-6,9-dien-11-ol

A retrosynthetic analysis of this compound dictates a strategic disassembly of the molecule into simpler, commercially available, or easily synthesized precursors. The primary disconnections are typically made at the alkene and the carbon-carbon single bonds adjacent to the stereocenter.

A plausible retrosynthetic pathway is as follows:

Olefin Disconnection : The C6-C7 and C9-C10 double bonds are disconnected. This suggests that olefination reactions, such as the Wittig reaction or the Horner-Wadsworth-Emmons (HWE) reaction, are key forward-steps. This disconnection breaks the molecule into three main fragments.

C-C Bond Disconnection : A disconnection at the C11-C12 bond simplifies the molecule into two key synthons: a C11 aldehyde or a related electrophile containing the dienyl moiety, and a C11 nucleophile derived from undecyl bromide.

Functional Group Interconversion (FGI) : The hydroxyl group at C11 can be traced back to a ketone, suggesting a stereoselective reduction as a key transformation in the forward synthesis.

This analysis leads to a convergent synthesis plan, where key fragments are synthesized separately and then coupled together in the final stages. The primary building blocks would be a C1-C5 fragment, a C6-C11 fragment containing the eventual hydroxyl group, and a C12-C22 fragment.

Total Synthesis Approaches to this compound

The total synthesis of this compound relies on the strategic implementation of stereocontrolled reactions to install the alkene moieties and the chiral alcohol.

The precise geometry of the C6 and C9 double bonds is critical for the molecule's identity and function. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are powerful and widely used methods for creating carbon-carbon double bonds with high stereoselectivity. thieme-connect.comconicet.gov.arlibretexts.org

The Wittig reaction involves the reaction of a phosphonium (B103445) ylide with an aldehyde or ketone. wikipedia.org The stereochemical outcome is highly dependent on the nature of the ylide. organic-chemistry.org

Non-stabilized ylides (with alkyl substituents) typically react under lithium-salt-free conditions to produce (Z)-alkenes with high selectivity.

Stabilized ylides (with electron-withdrawing groups) generally yield (E)-alkenes.